Product packaging for Fosetyl-aluminum-d15(Cat. No.:)

Fosetyl-aluminum-d15

Cat. No.: B12381821
M. Wt: 366.17 g/mol
InChI Key: OIPMQULDKWSNGX-AATSKYQDSA-N
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Description

Fosetyl-aluminum-d15 is a useful research compound. Its molecular formula is C6H15AlO9P3+3 and its molecular weight is 366.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15AlO9P3+3 B12381821 Fosetyl-aluminum-d15

Properties

Molecular Formula

C6H15AlO9P3+3

Molecular Weight

366.17 g/mol

IUPAC Name

aluminum tris(oxido-oxo-(1,1,2,2,2-pentadeuterioethoxy)phosphanium)

InChI

InChI=1S/3C2H5O3P.Al/c3*1-2-5-6(3)4;/h3*2H2,1H3;/q;;;+3/i3*1D3,2D2;

InChI Key

OIPMQULDKWSNGX-AATSKYQDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])O[P+](=O)[O-].[2H]C([2H])([2H])C([2H])([2H])O[P+](=O)[O-].[2H]C([2H])([2H])C([2H])([2H])O[P+](=O)[O-].[Al+3]

Canonical SMILES

CCO[P+](=O)[O-].CCO[P+](=O)[O-].CCO[P+](=O)[O-].[Al+3]

Origin of Product

United States

Foundational & Exploratory

Fosetyl-aluminum-d15: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the chemical properties and analytical applications of the deuterated internal standard, Fosetyl-aluminum-d15.

Introduction

This compound is the deuterium-labeled form of Fosetyl-aluminum, a systemic fungicide widely used in agriculture to protect a variety of crops from fungal pathogens, particularly those belonging to the Phytophthora and Pythium genera.[1][2] Due to its widespread use, regulatory bodies worldwide have established maximum residue limits (MRLs) for fosetyl-aluminum in food products. Accurate and sensitive analytical methods are therefore crucial for monitoring these residues and ensuring food safety. This compound serves as an essential internal standard in such analyses, particularly in methods employing mass spectrometry, to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[3]

This technical guide provides a comprehensive overview of this compound, including its chemical structure and properties, and details its application in the quantitative analysis of fosetyl-aluminum residues.

Chemical Structure and Properties

Fosetyl-aluminum is an organophosphorus compound with the aluminum ion complexed to three ethyl phosphonate ligands. In this compound, all fifteen hydrogen atoms on the three ethyl groups are replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to its non-labeled counterpart but has a higher molecular weight, allowing it to be distinguished by mass spectrometry.

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆D₁₅H₃AlO₉P₃[4]
Molecular Weight 369.20 g/mol [5]
Exact Mass 369.0921 Da[6]
Synonyms Fosetyl-Al-d15, Fosetyl-aluminium D15[1][7]
Appearance Off-White Solid[4]
Stability Hygroscopic[4]
Storage Temperature -18°C[6]

Analytical Applications and Experimental Protocols

This compound is primarily utilized as an internal standard in the analysis of fosetyl-aluminum residues in various matrices, including fruits, vegetables, and environmental samples. The most common analytical technique is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. A widely adopted sample preparation method for polar pesticides like fosetyl-aluminum is the QuPPe (Quick Polar Pesticides) method.

Detailed Experimental Protocol: Analysis of Fosetyl-aluminum in Food Samples using this compound Internal Standard

This protocol is a generalized procedure based on the principles of the QuPPe method and subsequent LC-MS/MS analysis.

1. Sample Preparation (QuPPe Extraction)

  • Homogenization: A representative portion of the food sample (e.g., 10 g of fruit or vegetable) is homogenized.

  • Extraction: The homogenized sample is placed in a centrifuge tube, and a known amount of this compound internal standard solution is added. 10 mL of acidified methanol (e.g., with 1% formic acid) is added as the extraction solvent.

  • Shaking: The tube is sealed and shaken vigorously for a specified period (e.g., 1 minute) to ensure thorough extraction of the analytes.

  • Centrifugation: The sample is centrifuged at a high speed (e.g., 5000 rpm for 5 minutes) to separate the solid matrix from the liquid extract.

  • Filtration: An aliquot of the supernatant is filtered through a 0.22 µm filter to remove any remaining particulate matter before LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A column suitable for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column, is used.

    • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: A small volume of the filtered extract (e.g., 5-10 µL) is injected into the LC system.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of fosetyl-aluminum and its deuterated internal standard.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both fosetyl-aluminum and this compound.

      • Example MRM transitions for fosetyl-aluminum: m/z 109 → m/z 81

      • Example MRM transitions for this compound: m/z 114 → m/z 81

    • Data Analysis: The concentration of fosetyl-aluminum in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of fosetyl-aluminum and a fixed concentration of this compound.

Experimental Workflow

The following diagram illustrates the typical workflow for the analysis of fosetyl-aluminum residues in a food sample using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Food Sample homogenize Homogenization sample->homogenize add_is Addition of This compound homogenize->add_is extract Extraction with Acidified Methanol add_is->extract centrifuge Centrifugation extract->centrifuge filter Filtration centrifuge->filter lc_ms LC-MS/MS System filter->lc_ms Inject Extract data_acq Data Acquisition (MRM) lc_ms->data_acq peak_integration Peak Integration data_acq->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for the analysis of Fosetyl-aluminum.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of fosetyl-aluminum residues in various matrices. Its use as an internal standard in conjunction with sensitive analytical techniques like LC-MS/MS allows for the effective monitoring of this widely used fungicide, thereby contributing to the assurance of food safety and environmental quality. The experimental protocol outlined in this guide provides a robust framework for researchers and analytical chemists working in the field of pesticide residue analysis.

References

A Technical Guide to the Synthesis and Manufacturing of Fosetyl-aluminum-d15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of the synthesis and manufacturing process for Fosetyl-aluminum and its deuterated isotopologue, Fosetyl-aluminum-d15. The document outlines the chemical pathways, experimental protocols, and the critical application of the deuterated standard in quantitative analysis.

Fosetyl-aluminum, with the chemical formula [C₂H₅OP(H)O₂]₃Al, is an organophosphorus systemic fungicide used to control a range of plant diseases on various crops.[1][2][3] Its deuterated form, this compound, serves as an essential internal standard for accurate quantification in complex matrices using mass spectrometry.[4] The use of deuterated internal standards is a vital technique in liquid chromatography-mass spectrometry (LC-MS) to ensure precise and reproducible results by compensating for sample loss, matrix effects, and ionization variability.[5][6]

Manufacturing Process of Fosetyl-aluminum

The commercial production of technical-grade Fosetyl-aluminum is a multi-step process that typically starts with phosphorus trichloride and ethanol.[7][8] The overall synthesis involves three primary stages: esterification, saponification, and a final double decomposition (metathesis) reaction.[7][9] This continuous process is designed for high yield and purity.[10]

Experimental Protocol

Step 1: Esterification The process begins with the reaction of phosphorus trichloride and ethanol to produce a phosphite ester liquid.[7]

  • Procedure: Phosphorus trichloride (99%) and ethanol (90%) are continuously mixed at a controlled rate (e.g., 600 kg/hour each) using a static mixing reactor.[10] The mixture then enters an esterification kettle maintained at 50-60°C under a vacuum of 0.08-0.09 MPa.[10] This reaction yields a phosphite ester mixture, with hydrogen chloride and monochloroethane as byproducts.[7][10]

Step 2: Saponification The resulting phosphite ester liquid is saponified with an inorganic alkali, such as aqueous ammonia, to form an ammonium phosphite solution.[7][8]

  • Procedure: The phosphite ester feed liquid is added continuously to a reactor containing an aqueous ammonia solution (e.g., 10% by mass).[8][10] The reactor is cooled, and the temperature is maintained below 45°C during the addition, which typically takes 3-4 hours.[10]

Step 3: Double Decomposition (Metathesis) The ammonium phosphite solution undergoes a double decomposition reaction with a water-soluble aluminum salt, like aluminum sulfate, to generate the final Fosetyl-aluminum product.[7][8]

  • Procedure: The ammonium phosphite solution and a 40% aluminum sulfate solution are continuously fed into a metathesis reactor.[7][10] The reaction is conducted at a temperature of 80-85°C, leading to the immediate precipitation of Fosetyl-aluminum slurry.[10]

Step 4: Isolation and Drying The final product is isolated from the slurry and dried.

  • Procedure: The Fosetyl-aluminum slurry is continuously filtered using a vacuum horizontal belt filter.[10] The collected solid is washed with water and then dried in a spin flash dryer to yield the final technical-grade product.[10]

Process Data

The continuous manufacturing process is optimized for high efficiency and product quality.

ParameterValueSource(s)
Starting Materials Phosphorus trichloride, Ethanol, Aqueous Ammonia, Aluminum Sulfate[7][8]
Esterification Temp. 50-60 °C[10]
Saponification Temp. < 45 °C[10]
Metathesis Temp. 80-85 °C[10]
Final Product Purity ≥ 98%[7][8]
Overall Yield ≥ 95% (based on phosphorus trichloride)[7][8]

Manufacturing Workflow Diagram

G Figure 1: Continuous Manufacturing Workflow for Fosetyl-aluminum PCl3 Phosphorus Trichloride Mixer Static Mixing Reactor PCl3->Mixer EtOH Ethanol EtOH->Mixer Esterification Esterification Kettle (50-60°C, Vacuum) Mixer->Esterification Continuous Feed Saponification Saponification Reactor (< 45°C) Esterification->Saponification Phosphite Ester Liquid Ammonia Aqueous Ammonia Ammonia->Saponification Metathesis Metathesis Reactor (80-85°C) Saponification->Metathesis Ammonium Phosphite Sol. Alum Aluminum Sulfate Sol. Alum->Metathesis Filter Vacuum Belt Filtration & Washing Metathesis->Filter Fosetyl-Al Slurry Dryer Spin Flash Dryer Filter->Dryer Washed Product Product Fosetyl-aluminum (≥98% Purity) Dryer->Product

Figure 1: Continuous Manufacturing Workflow for Fosetyl-aluminum

Proposed Synthesis of this compound

The synthesis of this compound is not explicitly detailed in publicly available literature. However, based on the established manufacturing process of the non-deuterated compound and standard isotopic labeling methodologies, a reliable synthetic route can be proposed. The core of this synthesis is the replacement of the hydrogen atoms on the three ethyl groups with deuterium.

Key Synthetic Modification

To achieve full deuteration of the ethyl groups, the starting material, ethanol (CH₃CH₂OH), must be replaced with its deuterated counterpart, Ethanol-d6 (CD₃CD₂OH) . This ensures that each of the three ethyl phosphite ligands incorporated into the final molecule contains five deuterium atoms, leading to the desired this compound isotopologue. The subsequent reaction steps—saponification, metathesis, and purification—would proceed as described for the non-deuterated synthesis.

Proposed Experimental Protocol

Step 1: Deuterated Esterification

  • Reactants: Phosphorus trichloride and Ethanol-d6 (CD₃CD₂OH).

  • Procedure: Following the protocol in section 1.1, continuously mix phosphorus trichloride with Ethanol-d6. The reaction conditions (50-60°C, vacuum) are expected to be identical. This step yields the deuterated phosphite ester intermediate.

Step 2 & 3: Saponification and Metathesis

  • Procedure: The deuterated phosphite ester is then saponified with aqueous ammonia and subsequently reacted with an aluminum salt solution under the same conditions as the non-deuterated process to yield this compound slurry.

Step 4: Isolation and Drying

  • Procedure: The final deuterated product is isolated via filtration, washed, and dried to yield pure this compound.

Product Specifications
PropertyFosetyl-aluminumThis compoundSource(s)
Molecular Formula C₆H₁₈AlO₉P₃C₆D₁₅H₃AlO₉P₃[1][11]
Molar Mass 354.10 g/mol ~369.19 g/mol [1][11]
IUPAC Name aluminum tris(ethyl phosphonate)aluminum tris(oxido-oxo-(1,1,2,2,2-pentadeuterioethoxy)phosphanium)[11][12]

Application as an Internal Standard in LC-MS/MS Analysis

This compound is primarily used as an internal standard for the quantitative analysis of Fosetyl-aluminum in various samples.[4] Because the deuterated standard is chemically identical to the analyte, it co-elutes during liquid chromatography and experiences similar ionization effects in the mass spectrometer.[5] Its different mass, however, allows it to be distinguished from the non-deuterated analyte.

Analytical Workflow

The use of this compound improves analytical accuracy by correcting for variations at multiple stages of the analysis.

G Figure 2: Role of Fosetyl-Al-d15 in a Quantitative LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample 1. Obtain Sample (e.g., Crop Extract) Spike 2. Spike with Known Amount of Fosetyl-Al-d15 Sample->Spike Extract 3. Extraction & Cleanup Spike->Extract LC 4. LC Separation (Co-elution) Extract->LC MS 5. MS/MS Detection (Different m/z) LC->MS Ratio 6. Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Calc 7. Determine Analyte Conc. (via Calibration Curve) Ratio->Calc

Figure 2: Role of Fosetyl-Al-d15 in a Quantitative LC-MS/MS Workflow

References

An In-Depth Technical Guide to the Stability and Degradation Pathways of Fosetyl-Aluminum-d15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation of fosetyl-aluminum, with a focus on its deuterated isotopologue, fosetyl-aluminum-d15. While specific stability data for the deuterated form is not extensively available in public literature, the information presented for fosetyl-aluminum is considered directly applicable due to the isotopic similarity. This compound is primarily utilized as an internal standard in analytical methodologies for the quantification of fosetyl-aluminum and its principal metabolite, phosphonic acid.

Stability of Fosetyl-Aluminum

Fosetyl-aluminum is a systemic fungicide that exhibits varying stability depending on environmental conditions. It is known to be stable under normal storage conditions but degrades under hydrolytic, photolytic, and thermal stress.

Quantitative Stability Data

The following table summarizes the available quantitative data on the stability of fosetyl-aluminum under different environmental conditions.

Stability ParameterMatrix/ConditionHalf-life (DT50) / Decomposition TemperatureReference(s)
Hydrolysis pH 35 days[1]
pH 5 (25 °C)5.7 days[1]
pH 1313.4 days[1]
Photolysis Daylight23 hours[1]
Thermal Degradation Not ApplicableDecomposes above 276 °C[1]
Soil Metabolism Aerobic, laboratory (20 °C)0.1 days (worst-case from laboratory studies)[2]

Degradation Pathways

The primary degradation pathway of fosetyl-aluminum in various environmental compartments involves the hydrolysis of the ethyl phosphonate ester linkages to form phosphonic acid (also referred to as phosphorous acid) and ethanol. The aluminum ion dissociates in aqueous environments.[2] Phosphonic acid is the main and toxicologically significant metabolite. Further degradation can lead to the formation of carbon dioxide and phosphate.

Abiotic Degradation

Hydrolysis: Fosetyl-aluminum readily hydrolyzes, especially under acidic and alkaline conditions, to yield phosphonic acid and ethanol.[1] This is a key degradation pathway in aqueous environments.

Photolysis: In the presence of light, fosetyl-aluminum degrades with a half-life of approximately 23 hours.[1]

Thermal Degradation: The compound is relatively stable to heat under normal conditions but will decompose at temperatures above 276 °C.[1]

Biotic Degradation

Soil Metabolism: In soil, fosetyl-aluminum is rapidly degraded by microbial action. The primary metabolite is phosphonic acid.[2] The half-life in soil is very short, often less than a day.[2]

Plant Metabolism: Following absorption by plants, either through leaves or roots, fosetyl-aluminum is quickly metabolized to phosphonic acid.[3][4][5] Phosphonic acid is the biologically active compound that provides fungicidal activity.[5] The parent compound, fosetyl-aluminum, is typically present in much lower concentrations than phosphonic acid in plant tissues.[6]

The overall degradation pathway is visualized in the following diagram:

Fosetyl_Degradation Fosetyl_Al Fosetyl-Aluminum [Al(C2H5O(H)PO2)3] Phosphonic_Acid Phosphonic Acid [H3PO3] Fosetyl_Al->Phosphonic_Acid Hydrolysis / Metabolism Ethanol Ethanol [C2H5OH] Fosetyl_Al->Ethanol Hydrolysis / Metabolism Aluminum_ion Aluminum Ion [Al^3+] Fosetyl_Al->Aluminum_ion Dissociation Phosphate Phosphate [PO4^3-] Phosphonic_Acid->Phosphate Oxidation (minor) CO2 Carbon Dioxide [CO2] Ethanol->CO2 Further Metabolism

Degradation pathway of Fosetyl-Aluminum.

Experimental Protocols

Detailed experimental protocols for the stability and degradation studies of fosetyl-aluminum are often found in regulatory submission documents and are not always fully available in the public domain. However, these studies generally follow standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). The following sections outline the typical methodologies employed.

Hydrolysis Study (based on OECD Guideline 111)

Objective: To determine the rate of hydrolysis of fosetyl-aluminum as a function of pH.

Methodology:

  • Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Test Substance Application: Add a known concentration of radiolabeled or non-labeled fosetyl-aluminum to the test solutions. The use of this compound as an internal standard during analysis is common.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25 °C or 50 °C).

  • Sampling: Collect samples at various time intervals.

  • Analysis: Analyze the samples for the concentration of the parent compound and major degradation products (i.e., phosphonic acid) using a suitable analytical method, typically Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Determine the rate of hydrolysis and the half-life (DT50) at each pH.

Photolysis Study

Objective: To determine the rate and pathway of photodegradation of fosetyl-aluminum in an aqueous solution.

Methodology:

  • Test Solutions: Prepare a sterile aqueous solution of fosetyl-aluminum.

  • Irradiation: Irradiate the test solution with a light source that simulates natural sunlight (e.g., a xenon arc lamp).

  • Dark Control: Maintain a parallel set of samples in the dark to account for non-photolytic degradation.

  • Sampling and Analysis: Collect and analyze samples at various time intervals as described for the hydrolysis study.

  • Data Analysis: Calculate the photodegradation rate and half-life.

Soil Metabolism Study (based on OECD Guideline 307)

Objective: To determine the rate and route of degradation of fosetyl-aluminum in soil under aerobic and/or anaerobic conditions.

Methodology:

  • Soil Selection: Use a well-characterized soil type.

  • Test Substance Application: Treat the soil with a known concentration of radiolabeled fosetyl-aluminum.

  • Incubation: Incubate the treated soil in the dark at a controlled temperature and moisture content. For aerobic studies, ensure adequate air supply. For anaerobic studies, establish and maintain anaerobic conditions.

  • Sampling: Collect soil samples at various time intervals.

  • Extraction and Analysis: Extract the soil samples with appropriate solvents and analyze the extracts for the parent compound and metabolites using LC-MS/MS. Analyze for volatile metabolites (e.g., CO2) by trapping the headspace gas.

  • Data Analysis: Determine the degradation rate, half-life, and identify the major degradation products.

The following diagram illustrates a general workflow for a soil metabolism study.

Soil_Metabolism_Workflow start Start soil_prep Soil Preparation (Sieving, Pre-incubation) start->soil_prep treatment Treatment with Fosetyl-Aluminum soil_prep->treatment incubation Incubation (Controlled Temperature & Moisture) treatment->incubation sampling Sampling at Time Intervals incubation->sampling extraction Soil Extraction sampling->extraction analysis LC-MS/MS Analysis (Parent & Metabolites) extraction->analysis data_analysis Data Analysis (DT50, Pathway) analysis->data_analysis end End data_analysis->end

General workflow for a soil metabolism study.
Analytical Method for Fosetyl-Aluminum and Phosphonic Acid

The current standard for the analysis of fosetyl-aluminum and its metabolite phosphonic acid is the Quick Polar Pesticides (QuPPe) method followed by LC-MS/MS analysis.[7]

Sample Preparation (QuPPe Method):

  • Extraction: Homogenize the sample (e.g., soil, plant material) and extract with acidified methanol.

  • Centrifugation: Centrifuge the extract to separate the solid and liquid phases.

  • Dilution: Dilute an aliquot of the supernatant with a suitable solvent.

  • Internal Standard: Add a known amount of a labeled internal standard, such as this compound, before extraction or analysis to ensure accurate quantification.

LC-MS/MS Analysis:

  • Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode column for the separation of these polar compounds.

  • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer.

  • Detection: Use a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode. Monitor for specific precursor-to-product ion transitions for both fosetyl-aluminum and phosphonic acid.

Conclusion

Fosetyl-aluminum is a relatively unstable compound that rapidly degrades in the environment through hydrolysis and metabolism to its primary and active metabolite, phosphonic acid. The stability of its deuterated isotopologue, this compound, is expected to be very similar. Understanding these degradation pathways and the methodologies to study them is crucial for environmental risk assessment and for the development of robust analytical methods for residue monitoring. The use of standardized protocols, such as those from the OECD, and advanced analytical techniques like LC-MS/MS are essential for obtaining reliable data in this field.

References

An In-Depth Technical Guide to the Systemic Fungicide Fosetyl-Aluminum: A Dual-Action Mechanism for Plant Protection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosetyl-aluminum is a widely utilized systemic fungicide renowned for its efficacy against a range of plant pathogens, particularly Oomycetes such as Phytophthora and Pythium species.[1][2] Belonging to the phosphonate chemical class, its unique mode of action distinguishes it from many other fungicides.[1] This technical guide provides a comprehensive overview of the intricate mechanisms through which fosetyl-aluminum exerts its protective effects, delving into its direct action on pathogens and its indirect role in stimulating the plant's innate defense systems. This document summarizes key quantitative data, details experimental protocols from seminal studies, and provides visual representations of the critical pathways and workflows involved.

Physicochemical Properties and Systemic Translocation

Fosetyl-aluminum is the aluminum salt of mono-ethyl phosphonate.[3] A key characteristic of fosetyl-aluminum is its ambimobile systemic nature, meaning it is readily absorbed by the plant's leaves, roots, and stems and translocated throughout the plant via both the xylem (acropetal movement) and the phloem (basipetal movement).[3][4][5] This true systemic activity ensures the protection of both existing and newly developing plant tissues, providing long-lasting and broad-spectrum disease control.[1][2]

Following application, fosetyl-aluminum is rapidly absorbed and breaks down within the plant to its primary active metabolite, phosphorous acid (also known as phosphonic acid or phosphite), and ethanol.[3][6] It is primarily the phosphonate anion that is responsible for the fungicidal and plant defense-inducing activities.[5]

Fosetyl_Al Fosetyl-Aluminum Application (Foliar or Soil) Absorption Rapid Absorption (Leaves, Roots, Stems) Fosetyl_Al->Absorption Xylem Xylem (Acropetal Translocation) Absorption->Xylem Phloem Phloem (Basipetal Translocation) Absorption->Phloem Breakdown Breakdown in Plant Tissues Absorption->Breakdown New_Growth Protection of New Growth Xylem->New_Growth Roots Protection of Roots Phloem->Roots Phosphorous_Acid Phosphorous Acid (Active Metabolite) Breakdown->Phosphorous_Acid Ethanol Ethanol Breakdown->Ethanol

Figure 1: Translocation and breakdown of fosetyl-aluminum in the plant.

Dual Mechanism of Action

The efficacy of fosetyl-aluminum stems from a dual mechanism of action: a direct inhibitory effect on the pathogen and an indirect stimulation of the host plant's natural defense responses.[6][7]

Direct Action on the Pathogen

Phosphorous acid, the breakdown product of fosetyl-aluminum, directly inhibits the growth and development of susceptible Oomycete pathogens.[8][9] While early in vitro studies reported low activity of fosetyl-aluminum itself, subsequent research demonstrated that in low-phosphate media, both fosetyl-aluminum and, more significantly, phosphorous acid are highly inhibitory to the mycelial growth of several Phytophthora species.[8][9] The mechanism of this direct action is believed to involve the competition of phosphonate with phosphate in the pathogen's metabolism, potentially disrupting key enzymatic processes and inhibiting spore germination and mycelial development.[10]

Table 1: In Vitro Efficacy (EC50 values) of Fosetyl-Aluminum and Phosphorous Acid against Phytophthora Species

PathogenCompoundEC50 (µg/mL)Culture Medium ConditionsReference
Phytophthora cinnamomiFosetyl-Al54Low phosphate[8][9]
Phytophthora cinnamomiPhosphorous Acid4Low phosphate[8][9]
Phytophthora capsiciFosetyl-Al44.5 - 53.7Low phosphate[9]
Phytophthora capsiciPhosphorous Acid2.5 - 5.4Low phosphate[9]
Phytophthora citricolaFosetyl-Al26 (in vivo)-[8]
Phytophthora citricolaPhosphorous Acid8 (in vivo)-[8]
Indirect Action: Stimulation of Plant Defense Responses

A significant component of fosetyl-aluminum's efficacy lies in its ability to prime and enhance the plant's own defense mechanisms, a phenomenon known as systemic acquired resistance (SAR).[7][11] Treatment with fosetyl-aluminum leads to the induction of a cascade of defense responses, including the production of phytoalexins, the reinforcement of cell walls, and the expression of pathogenesis-related (PR) proteins.[11]

This indirect action is triggered by the recognition of phosphonate as a signal molecule, which initiates signaling pathways involving key plant hormones such as salicylic acid (SA), jasmonic acid (JA), and ethylene (ET).[12][13][14]

2.2.1. Phytoalexin Accumulation

One of the well-documented responses to fosetyl-aluminum treatment is the accumulation of phytoalexins, which are low molecular weight antimicrobial compounds produced by plants in response to pathogen attack. For instance, in citrus, fosetyl-aluminum treatment has been shown to induce the accumulation of the phytoalexin scoparone in response to Phytophthora citrophthora infection.[11]

2.2.2. Plant Defense Signaling Pathways

The induction of plant defenses by fosetyl-aluminum is a complex process involving the interplay of multiple signaling pathways. The phosphonate molecule is thought to act as an elicitor, triggering a signal transduction cascade that leads to the activation of defense genes.

cluster_pathogen Pathogen Attack cluster_plant Plant Cell Pathogen Oomycete Pathogen (e.g., Phytophthora) Direct_Inhibition Direct Inhibition of Mycelial Growth & Spore Germination Pathogen->Direct_Inhibition Elicitor_Recognition Elicitor Recognition Pathogen->Elicitor_Recognition PAMPs Fosetyl_Al Fosetyl-Aluminum Phosphonate Phosphonate (H₂PO₃⁻) Fosetyl_Al->Phosphonate Phosphonate->Direct_Inhibition Phosphonate->Elicitor_Recognition Elicits Signal_Transduction Signal Transduction Cascade Elicitor_Recognition->Signal_Transduction SA_Pathway Salicylic Acid (SA) Pathway Signal_Transduction->SA_Pathway JA_ET_Pathway Jasmonic Acid (JA) & Ethylene (ET) Pathways Signal_Transduction->JA_ET_Pathway SA_Pathway->JA_ET_Pathway Antagonistic Crosstalk NPR1 NPR1 (Key Regulator) SA_Pathway->NPR1 Defense_Gene_Expression Defense Gene Expression JA_ET_Pathway->Defense_Gene_Expression Crosstalk NPR1->Defense_Gene_Expression PR_Proteins Pathogenesis-Related (PR) Proteins Defense_Gene_Expression->PR_Proteins Phytoalexins Phytoalexin Production (e.g., Scoparone) Defense_Gene_Expression->Phytoalexins Cell_Wall Cell Wall Reinforcement Defense_Gene_Expression->Cell_Wall SAR Systemic Acquired Resistance (SAR) PR_Proteins->SAR Phytoalexins->SAR Cell_Wall->SAR

Figure 2: Dual mechanism of action of fosetyl-aluminum.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to evaluate the efficacy and mechanism of action of fosetyl-aluminum.

In Vitro Fungicide Efficacy Testing

Objective: To determine the direct inhibitory effect of fosetyl-aluminum and phosphorous acid on the mycelial growth of Phytophthora species.

Protocol (adapted from Fenn & Coffey, 1984): [8][9]

  • Media Preparation: A low-phosphate, defined medium (e.g., Ribeiro's synthetic medium) is prepared. The pH is adjusted to 6.2. The medium is amended with a range of concentrations of filter-sterilized fosetyl-aluminum or phosphorous acid. A control medium without any test compound is also prepared.

  • Inoculation: Agar plugs (5 mm diameter) taken from the actively growing margin of a Phytophthora culture are placed, mycelium-side down, in the center of the prepared agar plates.

  • Incubation: Plates are incubated in the dark at a temperature optimal for the specific Phytophthora species (e.g., 24°C for P. cinnamomi).

  • Data Collection: The radial growth of the mycelial colony is measured at regular intervals (e.g., daily) until the colony in the control plates reaches the edge of the plate.

  • Data Analysis: The percentage of growth inhibition for each concentration is calculated relative to the growth in the control plates. The EC50 value (the concentration that inhibits growth by 50%) is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.

Start Start Prepare_Media Prepare Low-Phosphate Agar Medium Start->Prepare_Media Add_Fungicide Amend Media with Varying Concentrations of Fosetyl-Al/Phosphorous Acid Prepare_Media->Add_Fungicide Pour_Plates Pour into Petri Dishes Add_Fungicide->Pour_Plates Inoculate Inoculate with Phytophthora Mycelial Plugs Pour_Plates->Inoculate Incubate Incubate in the Dark Inoculate->Incubate Measure_Growth Measure Radial Colony Growth Incubate->Measure_Growth Calculate_Inhibition Calculate Percent Growth Inhibition Measure_Growth->Calculate_Inhibition Determine_EC50 Determine EC50 Value Calculate_Inhibition->Determine_EC50 End End Determine_EC50->End

Figure 3: Experimental workflow for in vitro efficacy testing.
In Vivo Fungicide Efficacy Testing

Objective: To evaluate the protective and curative efficacy of fosetyl-aluminum against Phytophthora infection in whole plants.

Protocol (adapted from Fenn & Coffey, 1984): [8][9]

  • Plant Material: Uniform, healthy seedlings of a susceptible host plant (e.g., Persea indica for Phytophthora cinnamomi root rot) are used.

  • Fungicide Application: Fosetyl-aluminum is applied as a foliar spray or a soil drench at specified concentrations and time points relative to inoculation (e.g., before or after pathogen challenge).

  • Inoculation: Plants are inoculated with the target pathogen. For root rot studies, this may involve transplanting seedlings into infested soil or drenching the soil with a zoospore suspension.

  • Incubation: Plants are maintained in a greenhouse or growth chamber under conditions conducive to disease development.

  • Disease Assessment: Disease severity is assessed at regular intervals. This can include visual ratings of disease symptoms (e.g., root rot severity, lesion size), as well as measurements of plant growth parameters (e.g., plant height, shoot and root dry weight).

  • Data Analysis: The efficacy of the fungicide treatment is determined by comparing the disease severity and plant growth in treated plants to that in untreated, inoculated control plants.

Table 2: In Vivo Efficacy of Fosetyl-Aluminum against Phytophthora Diseases

Host PlantPathogenApplication MethodFosetyl-Al RateDisease Reduction (%)Reference
Persea indicaPhytophthora cinnamomiFoliar Spray1.5 g a.i./LEquivalent to non-infested control[8]
Persea indicaPhytophthora cinnamomiSoil Drench1.5 g a.i./LEquivalent to non-infested control[8]
TomatoPhytophthora parasiticaFoliar Spray (multiple)12 g a.i./LSignificant reduction in root rot[4]
StrawberryPhytophthora cactorumFoliar Spray2.24 - 4.48 kg/ha 88 - 96% control of leather rot[15]
Quantification of Phytoalexins

Objective: To measure the accumulation of phytoalexins in plant tissue following treatment with fosetyl-aluminum and/or pathogen inoculation.

Protocol (General approach for scoparone in citrus, adapted from Afek and Sztejnberg, 1989): [11]

  • Sample Preparation: Plant tissue (e.g., flavedo of citrus fruit) is harvested at various time points after treatment. The tissue is homogenized in a suitable solvent (e.g., methanol or ethanol).

  • Extraction: The homogenate is centrifuged, and the supernatant containing the phytoalexins is collected. The extraction may be repeated to ensure complete recovery.

  • Purification (optional): The crude extract may be purified using techniques such as solid-phase extraction (SPE) or liquid-liquid partitioning to remove interfering compounds.

  • Quantification: The concentration of the specific phytoalexin is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or fluorescence detector, or Liquid Chromatography-Mass Spectrometry (LC-MS) for higher sensitivity and specificity.

  • Data Analysis: A standard curve is generated using a pure standard of the phytoalexin to be quantified. The concentration of the phytoalexin in the plant samples is then calculated based on this standard curve.

Conclusion

Fosetyl-aluminum stands out as a systemic fungicide with a sophisticated, dual mechanism of action. Its ability to directly inhibit pathogen growth, coupled with its capacity to induce the plant's own defense machinery, provides robust and durable protection against a range of devastating plant diseases. For researchers and professionals in drug development, a thorough understanding of this dual action is crucial for optimizing its use in integrated pest management strategies and for the development of novel plant protection compounds that can harness the power of the plant's innate immunity. Further research into the precise molecular interactions within the plant defense signaling network triggered by phosphonates will undoubtedly pave the way for even more effective and sustainable approaches to crop protection.

References

The Degradation of Fosetyl-Aluminum to Phosphonic Acid in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosetyl-aluminum (Fosetyl-Al) is a systemic fungicide widely employed in agriculture to protect a variety of crops from diseases caused by Oomycetes. Its efficacy, however, is not primarily due to the parent compound itself, but rather its rapid degradation within the plant to phosphonic acid (also known as phosphorous acid) and ethanol[1][2]. Phosphonic acid is the primary active metabolite that provides fungicidal activity and elicits plant defense responses[3]. This technical guide provides an in-depth overview of the degradation of fosetyl-aluminum in plants, presenting quantitative data, detailed experimental protocols for analysis, and a visualization of the underlying biological pathways.

Degradation Pathway and Kinetics

Once absorbed by the plant, typically through the leaves or roots, fosetyl-aluminum undergoes a swift hydrolysis process. The aluminum tris(ethyl phosphonate) molecule dissociates, and the ethyl phosphonate moieties are hydrolyzed to produce phosphonic acid and ethanol. The ethanol is further metabolized by the plant and can be incorporated into natural plant constituents[4].

The conversion of fosetyl-Al to phosphonic acid is notably rapid. Studies have shown that within days of application, the majority of the parent compound is converted to its active metabolite. For instance, in tomato plants, fosetyl-Al is taken up by the roots and distributed throughout the plant within 1-3 hours, with only trace levels of the parent compound remaining in the aerial parts after three days[4]. In rocket lettuce, a fast degradation of the ethyl-phosphonate intermediate has been observed, with a 79.7% reduction 7 days after treatment and 96.4% after 10 days. Concurrently, the concentration of phosphonic acid initially increases and then begins to decline[5].

Quantitative Degradation Data

The following table summarizes the degradation of the ethyl-phosphonate intermediate of Fosetyl-Al and the corresponding formation and subsequent decline of phosphonic acid in rocket lettuce following a single application of fosetyl-aluminum.

Time After TreatmentEthyl-Phosphonate Degradation (%)Foliar Phosphonic Acid (mg/kg)
1 Day-1.2
7 Days79.7%1.6
10 Days96.4%1.0

Data adapted from a study on rocket lettuce. The initial concentration of phosphonic acid at day 1 is set as a baseline for observing the subsequent changes.[5]

Experimental Protocols for Analysis

The accurate quantification of fosetyl-aluminum and phosphonic acid residues in plant matrices is crucial for regulatory compliance and research purposes. The most common and robust analytical approach involves sample extraction using the QuPPe (Quick Polar Pesticides) method followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Detailed Methodology: QuPPe Extraction and LC-MS/MS Analysis

This protocol provides a generalized yet detailed procedure for the simultaneous determination of fosetyl-Al and phosphonic acid in cereal grains, adaptable for other plant matrices.

1. Sample Preparation and Extraction (QuPPe Method)

  • Homogenization: Weigh 20.0 g of the homogenized plant sample into a 125 ml polypropylene flask[4]. For dry samples like cereals, they should be milled first.

  • Extraction Solvent Addition: Add 80 ml of a water/acetonitrile mixture (50/50, v/v)[4]. Alternatively, for the standard QuPPe method, 10 mL of acidified methanol (containing 1% formic acid) is used[6].

  • Extraction: Shake the mixture vigorously for a set period (e.g., 10 minutes) to ensure thorough extraction of the analytes from the plant matrix[6].

  • Centrifugation: Centrifuge the sample to separate the solid plant material from the liquid extract. To enhance the separation of lipids and other matrix components, the sample can be frozen before centrifugation[6].

  • Filtration: Filter the supernatant through a syringe filter (e.g., 0.2 µm) into a vial for LC-MS/MS analysis[7].

2. LC-MS/MS Analysis

  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer is used for analysis[1][7].

  • Chromatographic Separation:

    • Column: A column suitable for polar analytes, such as a Hypercarb column or an Anionic Polar Pesticides (APP) column, is recommended[6]. A metal-free Octa Decyl Silyl (ODS) column can also be used[7].

    • Mobile Phase: A common mobile phase composition is a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile or methanol (B)[6].

    • Flow Rate: A typical flow rate is around 0.2 - 0.4 mL/min[7].

    • Injection Volume: 5 µL of the final extract is injected[7].

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization in negative ion mode (ESI-) is used[7].

    • MRM Transitions: Multiple Reaction Monitoring (MRM) is employed for quantification. Key transitions are:

      • Fosetyl: Precursor ion (m/z) 109 → Product ion (m/z) 63[7].

      • Phosphonic Acid: Precursor ion (m/z) 81 → Product ions (m/z) 79 and 63[6][7]. The transition to m/z 79 is often preferred for quantification due to less interference from phosphoric acid[6].

  • Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a calibration curve prepared with known concentrations of fosetyl-Al and phosphonic acid standards[7].

Limits of Quantification (LOQs)

The sensitivity of the analytical method is critical. Modern LC-MS/MS methods can achieve low limits of quantification for both fosetyl-Al and phosphonic acid in various food matrices.

AnalyteMatrixLOQ (mg/kg)Analytical Method
Fosetyl-AlCereals0.01LC-MS/MS
Phosphonic AcidCereals0.05LC-MS/MS
Fosetyl-AlHigh Water Content Commodities0.01LC-MS/MS
Phosphonic AcidHigh Water Content Commodities0.01LC-MS/MS
Fosetyl-AlHigh Acid Content Commodities0.1LC-MS/MS
Phosphonic AcidHigh Acid Content Commodities0.1LC-MS/MS

Data compiled from multiple sources detailing validated analytical methods.[8]

Mandatory Visualizations

Degradation Pathway of Fosetyl-Aluminum

Fosetyl_Degradation Fosetyl_Al Fosetyl-Aluminum [Al(C2H5OPO2H)3] Ethyl_Phosphonate Ethyl Phosphonate (C2H5OPO2H) Fosetyl_Al->Ethyl_Phosphonate Dissociation in planta Phosphonic_Acid Phosphonic Acid (H3PO3) Ethyl_Phosphonate->Phosphonic_Acid Hydrolysis Ethanol Ethanol (C2H5OH) Ethyl_Phosphonate->Ethanol Hydrolysis

Degradation of Fosetyl-Al to Phosphonic Acid.
Experimental Workflow for Residue Analysis

Experimental_Workflow cluster_prep Sample Preparation (QuPPe) cluster_analysis Analysis cluster_data Data Processing Homogenization 1. Homogenization of Plant Sample Extraction 2. Extraction with Acetonitrile/Water or Acidified Methanol Homogenization->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation Filtration 4. Filtration of Extract Centrifugation->Filtration LC_Separation 5. LC Separation Filtration->LC_Separation MS_Detection 6. MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Quantification 7. Quantification against Calibration Curve MS_Detection->Quantification

Workflow for Fosetyl-Al and Phosphonic Acid Analysis.
Phosphonate-Induced Plant Defense Signaling Pathway

Plant_Defense_Signaling cluster_perception Perception & Early Events cluster_signaling Hormonal Signaling Cascades cluster_response Defense Responses Phosphonate Phosphonate (from Fosetyl-Al) Pi_Sensing Interference with Phosphate (Pi) Sensing Phosphonate->Pi_Sensing Ion_Flux Ion Fluxes (e.g., Ca2+) Pi_Sensing->Ion_Flux ROS_Production ROS Production (Oxidative Burst) Ion_Flux->ROS_Production SA_Pathway Salicylic Acid (SA) Pathway Activation ROS_Production->SA_Pathway JA_Pathway Jasmonic Acid (JA) Pathway Activation ROS_Production->JA_Pathway ABA_Pathway Abscisic Acid (ABA) Pathway Activation ROS_Production->ABA_Pathway PR_Proteins Pathogenesis-Related (PR) Protein Synthesis SA_Pathway->PR_Proteins Phytoalexins Phytoalexin Accumulation JA_Pathway->Phytoalexins Cell_Wall Cell Wall Reinforcement ABA_Pathway->Cell_Wall Plant_Resistance Enhanced Plant Resistance PR_Proteins->Plant_Resistance Phytoalexins->Plant_Resistance Cell_Wall->Plant_Resistance

Phosphonate-Induced Plant Defense Signaling.

Conclusion

The degradation of fosetyl-aluminum to phosphonic acid is a rapid and essential process for its fungicidal activity in plants. Understanding the kinetics of this conversion and the subsequent induction of plant defense mechanisms is vital for optimizing its use in agriculture and for ensuring regulatory compliance. The analytical methods outlined in this guide, particularly the QuPPe extraction coupled with LC-MS/MS, provide a robust framework for the accurate quantification of these compounds in plant tissues. The visualization of the degradation and signaling pathways offers a clear conceptual model for researchers and professionals in the field. Further research into the specific receptors for phosphonate and the fine-tuning of the plant's defense response will continue to enhance our understanding and application of this important agricultural tool.

References

Isotopic Labeling and Purity of Fosetyl-aluminum-d15: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling and purity assessment of Fosetyl-aluminum-d15. It is intended to serve as a valuable resource for researchers and scientists utilizing this stable isotope-labeled standard in analytical and metabolic studies. This document details the probable synthetic pathways, experimental protocols for purity and isotopic enrichment determination, and presents quantitative data in a structured format.

Introduction to this compound

Fosetyl-aluminum is a systemic fungicide widely used in agriculture. Its deuterated isotopologue, this compound, serves as an essential internal standard for quantitative analysis by mass spectrometry-based methods. The incorporation of fifteen deuterium atoms provides a significant mass shift, enabling precise and accurate quantification in complex matrices by mitigating matrix effects.

Chemical Structure:

  • Fosetyl-aluminum: Aluminum tris(O-ethyl phosphonate)

  • This compound: Aluminum tris(O-ethyl-d5 phosphonate)

The deuterium atoms in this compound are located on the ethyl groups of the three O-ethyl phosphonate ligands.

Isotopic Labeling of this compound

While specific proprietary synthesis protocols are not publicly disclosed, a plausible and chemically sound pathway for the synthesis of this compound can be inferred from the known synthesis of Fosetyl-aluminum and the availability of deuterated starting materials. The key to the synthesis is the use of deuterated ethanol (ethanol-d5, C2D5OH).

The likely synthetic route involves a multi-step process:

  • Synthesis of Diethyl-d10 Phosphite: This intermediate is synthesized by the reaction of phosphorus trichloride (PCl3) with deuterated ethanol (ethanol-d5). This reaction is typically carried out under controlled temperature conditions.[1][2][3][4][5]

  • Hydrolysis to Monoethyl-d5 Phosphite: The resulting diethyl-d10 phosphite is then hydrolyzed to yield monoethyl-d5 phosphite.

  • Formation of this compound: The monoethyl-d5 phosphite intermediate is subsequently reacted with an aluminum salt, such as aluminum sulfate or aluminum hydroxide, in an aqueous solution to form the final product, this compound.[6]

G PCl3 Phosphorus Trichloride (PCl3) Diethyl_d10_phosphite Diethyl-d10 Phosphite PCl3->Diethyl_d10_phosphite Ethanol_d5 Ethanol-d5 (C2D5OH) Ethanol_d5->Diethyl_d10_phosphite Monoethyl_d5_phosphite Monoethyl-d5 Phosphite Diethyl_d10_phosphite->Monoethyl_d5_phosphite Hydrolysis Fosetyl_d15 This compound Monoethyl_d5_phosphite->Fosetyl_d15 Al_salt Aluminum Salt (e.g., Al2(SO4)3) Al_salt->Fosetyl_d15

Purity and Isotopic Enrichment Analysis

The quality of a stable isotope-labeled internal standard is defined by its chemical purity and isotopic enrichment. Several analytical techniques are employed to determine these critical parameters.

Chemical Purity Assessment

Chemical purity ensures that the analytical standard is free from contaminants that could interfere with quantification.

Table 1: Quantitative Data on Chemical Purity of this compound

ParameterTypical SpecificationAnalytical Method
Chemical Purity≥95%qNMR, LC-MS/MS
Water Content<1%Karl Fischer Titration
Relevant ImpuritiesNot detected or <0.1%LC-MS/MS, HPLC-UV

Note: Data is compiled from typical specifications found in literature and supplier documentation.[7]

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method for determining the purity of a substance without the need for a specific reference standard of the same compound.[8][9][10]

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into an NMR tube.

    • Accurately weigh a certified internal standard (e.g., maleic anhydride) and add it to the same NMR tube.

    • Add a known volume of a suitable deuterated solvent (e.g., D2O) to dissolve both the sample and the internal standard completely.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete magnetization recovery.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.

    • Integrate a well-resolved signal from the analyte (this compound) and a signal from the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Isotopic Enrichment Analysis

Isotopic enrichment determines the percentage of the labeled compound that contains the desired number of deuterium atoms.

Table 2: Isotopic Enrichment Data for this compound

Isotopic SpeciesExpected Abundance (%)Analytical Method
d15>98%HR-MS
d14<2%HR-MS
d13<0.5%HR-MS
d0-d12Not DetectedHR-MS

Note: This table represents typical expected values for a high-quality standard.

High-resolution mass spectrometry is the method of choice for determining the isotopic distribution of a labeled compound.[11][12][13][14]

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water).

  • Mass Spectrometry Analysis:

    • Infuse the sample solution directly into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Acquire the mass spectrum in full scan mode with high resolution (>10,000 FWHM).

    • Identify the molecular ion cluster of this compound.

  • Data Analysis:

    • Determine the accurate mass and relative abundance of each peak in the isotopic cluster (M, M+1, M+2, etc.).

    • Calculate the isotopic distribution by normalizing the intensity of each isotopic peak to the sum of all intensities in the cluster.

    • Compare the experimentally determined isotopic distribution with the theoretical distribution for a given isotopic enrichment to determine the percentage of each isotopologue (d15, d14, etc.).

Experimental Workflows

The following diagrams illustrate the workflows for the synthesis and analysis of this compound.

G cluster_synthesis Synthesis cluster_purification Purification Reaction Setup Reaction Setup Addition of PCl3 to Ethanol-d5 Addition of PCl3 to Ethanol-d5 Reaction Setup->Addition of PCl3 to Ethanol-d5 Formation of Diethyl-d10 Phosphite Formation of Diethyl-d10 Phosphite Addition of PCl3 to Ethanol-d5->Formation of Diethyl-d10 Phosphite Hydrolysis Hydrolysis Formation of Diethyl-d10 Phosphite->Hydrolysis Formation of Monoethyl-d5 Phosphite Formation of Monoethyl-d5 Phosphite Hydrolysis->Formation of Monoethyl-d5 Phosphite Reaction with Al Salt Reaction with Al Salt Formation of Monoethyl-d5 Phosphite->Reaction with Al Salt Crude Fosetyl-d15 Crude Fosetyl-d15 Reaction with Al Salt->Crude Fosetyl-d15 Precipitation Precipitation Crude Fosetyl-d15->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Pure Fosetyl-d15 Pure Fosetyl-d15 Drying->Pure Fosetyl-d15

G cluster_purity Chemical Purity cluster_isotopic Isotopic Enrichment Sample This compound Batch qNMR qNMR Analysis Sample->qNMR LCMS LC-MS/MS Impurity Profiling Sample->LCMS KF Karl Fischer (Water Content) Sample->KF HRMS HR-MS Analysis Sample->HRMS Report Certificate of Analysis qNMR->Report LCMS->Report KF->Report HRMS->Report

Conclusion

The quality and characterization of stable isotope-labeled standards are paramount for their effective use in quantitative analytical studies. This guide has outlined the probable synthetic pathway for this compound and provided detailed experimental protocols for the determination of its chemical purity and isotopic enrichment. By adhering to these rigorous analytical procedures, researchers can ensure the accuracy and reliability of their experimental results.

References

The Role of Fosetyl-aluminum-d15 as an Internal Standard in High-Sensitivity Pesticide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Analytical Scientists

The accurate quantification of pesticide residues in complex matrices such as food and environmental samples is a critical task for ensuring consumer safety and regulatory compliance. Fosetyl-aluminum, a widely used organophosphate fungicide, and its primary metabolite, phosphonic acid, present significant analytical challenges due to their high polarity and susceptibility to matrix effects in modern analytical techniques. The use of an isotopically labeled internal standard, specifically Fosetyl-aluminum-d15, has emerged as a robust solution to mitigate these challenges, ensuring data accuracy and reliability in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.

Fosetyl-aluminum is applied to a variety of crops to control diseases caused by oomycetes.[1][2] Following application, it rapidly degrades to fosetyl and further to phosphonic acid.[3][4] Consequently, regulatory bodies often define the residue of Fosetyl-aluminum as the sum of fosetyl and phosphonic acid, expressed as fosetyl.[3][4] The high polarity of these compounds makes their extraction and chromatographic retention challenging, often requiring specialized analytical approaches like the "QuPPe" (Quick Polar Pesticides) method.[3]

The Principle of Isotopic Dilution

The core advantage of using this compound lies in the principle of isotopic dilution. This stable isotope-labeled (SIL) internal standard is chemically identical to the target analyte, Fosetyl-aluminum, but has a different mass due to the replacement of 15 hydrogen atoms with deuterium.[5] When introduced into a sample at a known concentration early in the analytical workflow, it co-behaves with the native analyte throughout extraction, cleanup, and chromatographic separation. Any loss of analyte during sample preparation or signal suppression/enhancement in the mass spectrometer (matrix effects) will affect both the analyte and the internal standard proportionally.[6] By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as the ratio remains constant irrespective of these variations.

Experimental Protocols and Methodologies

The successful implementation of this compound as an internal standard requires a well-defined and validated analytical method. While specific parameters may vary depending on the matrix and instrumentation, the following sections outline a typical experimental workflow for the analysis of Fosetyl-aluminum and phosphonic acid residues.

Sample Preparation

A common and effective extraction method for polar pesticides like Fosetyl-aluminum is the QuPPe method.[3] The general steps are as follows:

  • Homogenization: A representative portion of the sample (e.g., 10 g of a fruit or vegetable) is homogenized.

  • Spiking with Internal Standard: A known amount of this compound solution is added to the homogenized sample. This is a critical step to ensure that the internal standard is subjected to the same experimental conditions as the analyte.

  • Extraction: The sample is extracted with an appropriate solvent, typically methanol or a mixture of methanol and water. Acidification with formic acid is often employed to improve extraction efficiency.

  • Centrifugation: The mixture is centrifuged to separate the solid matrix from the liquid extract.

  • Cleanup (Optional): Depending on the complexity of the matrix, a cleanup step using solid-phase extraction (SPE) may be necessary to remove interfering compounds.[1]

  • Final Preparation: The final extract is typically diluted with a suitable solvent before injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the preferred technique for the analysis of Fosetyl-aluminum and phosphonic acid due to its high sensitivity and selectivity.[1][4][6]

  • Chromatographic Separation: Due to the high polarity of the analytes, specialized chromatography is required. Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of porous graphitic carbon columns are common approaches to achieve adequate retention and separation.[3]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is typically used.[1] Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring specific precursor-to-product ion transitions for both the analytes and the internal standard.[1]

Quantitative Data and Method Performance

The use of this compound as an internal standard significantly enhances the performance of analytical methods for Fosetyl-aluminum and phosphonic acid. The following tables summarize typical quantitative data from validated methods.

Analyte Matrix LOQ (mg/kg) Average Recovery (%) RSD (%) Reference
Fosetyl-aluminumCereal Grains0.0184-943.9-7.7[7]
Phosphonic AcidCereal Grains0.0588-966.3-10.5[7]
Fosetyl-aluminumSweet Cherry0.01 - 0.0587.4-111.4<6[8]
Fosetyl-aluminumGarlic0.0388-97<2[9]
Fosetyl-aluminumMaize & Soybean0.0174.7-109.52.7-14.9[10]

Table 1: Method Validation Data for Fosetyl-aluminum and Phosphonic Acid Analysis. LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

Analyte Precursor Ion (m/z) Product Ion 1 (Quantifier) (m/z) Product Ion 2 (Qualifier) (m/z) Reference
Fosetyl1098163[1]
Phosphonic Acid8163-[1]
This compound1248163Assumed based on analyte

Table 2: Typical LC-MS/MS Parameters for Fosetyl and its Metabolite.

Visualizing the Workflow and Principles

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Homogenization Spike Spiking with This compound Sample->Spike Extract Extraction (QuPPe) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Cleanup SPE Cleanup (Optional) Centrifuge->Cleanup Final Final Extract Cleanup->Final LC LC Separation (HILIC) Final->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Internal_Standard_Principle cluster_process Analytical Process cluster_detection Detection cluster_result Result Analyte Analyte (Fosetyl-Al) Loss Analyte Loss & Matrix Effects Analyte->Loss IS Internal Standard (Fosetyl-Al-d15) IS->Loss Ratio Ratio (Analyte/IS) Remains Constant Loss->Ratio Proportional Impact Result Accurate Quantification Ratio->Result

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Simultaneous Analysis of Fosetyl-Aluminum and Phosphonic Acid in Various Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fosetyl-aluminum is a widely used systemic fungicide effective against a range of plant diseases.[1][2] It rapidly metabolizes or degrades to phosphonic acid in plants and the environment.[2][3] Consequently, regulatory bodies often define the total residue as the sum of fosetyl-aluminum and phosphonic acid, expressed as fosetyl-aluminum.[4][5] The high polarity and low molecular weight of these compounds present analytical challenges, often requiring dedicated methods for their accurate quantitation. This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of fosetyl-aluminum and phosphonic acid in various matrices, including cereals and produce.[4][6][7]

Experimental Protocols

This section provides a detailed methodology for the analysis of fosetyl-aluminum and phosphonic acid.

Sample Preparation

A simplified extraction procedure without the need for derivatization is employed.[4][8]

  • Extraction: Homogenize 10 g of the sample with 20 mL of water using a high-speed blender.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Cleanup (for complex matrices like cereals):

    • Pass the supernatant through a tandem solid-phase extraction (SPE) cartridge system consisting of a cation-exchange and an anion-exchange mini column to remove interferences.[4][5]

  • Filtration: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Chromatographic separation is critical due to the potential for co-elution of structurally similar compounds. A method utilizing a polar pesticides specific column is described below.[3]

  • Column: Luna™ 3 µm Polar Pesticides, 100 x 2.1 mm[3]

  • Mobile Phase A: 0.3% Formic Acid in Water[3]

  • Mobile Phase B: 0.3% Formic Acid in Acetonitrile[3]

  • Flow Rate: 0.3 mL/min[3]

  • Injection Volume: 3 µL[3]

  • Column Temperature: 40 °C[3]

  • Gradient Program:

    Time (min) %B
    0.00 2
    0.50 2
    4.50 20
    5.50 90
    7.50 90
    7.60 2

    | 10.0 | 2 |

Mass Spectrometry (MS/MS)

Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization (ESI).[5]

  • Ionization Mode: Electrospray Ionization (ESI), Negative[5]

  • Capillary Voltage: 3200 V[3]

  • Gas Temperature: 140 °C[3]

  • Gas Flow: 14 L/min[3]

  • Nebulizer Pressure: 30 psi[3]

  • Sheath Gas Heater: 375 °C[3]

  • Sheath Gas Flow: 12 L/min[3]

  • MRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
    Fosetyl-Al 109 81 12
    Fosetyl-Al 109 63 20
    Phosphonic Acid 81 79 15

    | Phosphonic Acid | 81 | 63 | 38 |

Quantitative Data Summary

The method demonstrates excellent performance in terms of linearity, sensitivity, and accuracy across various matrices.

ParameterFosetyl-AluminumPhosphonic AcidReference
Linearity Range (in matrix) 0.005 - 0.4 mg/kg0.025 - 2.0 mg/kg[4][5]
Correlation Coefficient (r²) ≥ 0.995≥ 0.995[4]
Limit of Quantification (LOQ) in Cereals 0.01 mg/kg0.05 mg/kg[4][5]
Limit of Quantification (LOQ) in Produce 0.01 mg/kg0.01 mg/kg[2]
Average Recovery 84 - 94%88 - 96%[8]
Repeatability (RSDr) 4.8 - 20%5.9 - 34%[4][5]
Reproducibility (RSDR) 5.9 - 34%Not Reported[4][5]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow, from sample receipt to data analysis.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Receipt & Homogenization Extraction Water Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Cleanup SPE Cleanup (Optional) Centrifugation->Cleanup Filtration Filtration Cleanup->Filtration LC Liquid Chromatography Separation Filtration->LC MSMS Tandem Mass Spectrometry Detection LC->MSMS Quantification Quantification MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Overview of the analytical workflow.

Degradation and Fragmentation Pathway

This diagram shows the degradation of Fosetyl-aluminum to Phosphonic Acid and their respective fragmentation patterns in the mass spectrometer.

G cluster_degradation Degradation cluster_fragmentation MS/MS Fragmentation (Negative Mode) Fosetyl Fosetyl-Aluminum [C6H18AlO9P3] Phosphonic Phosphonic Acid [H3PO3] Fosetyl->Phosphonic Hydrolysis Fosetyl_precursor Fosetyl Anion [m/z 109] Fosetyl_frag1 [m/z 81] (Loss of C2H4) Fosetyl_precursor->Fosetyl_frag1 Fosetyl_frag2 [m/z 63] (Loss of C2H5OH) Fosetyl_precursor->Fosetyl_frag2 Phosphonic_precursor Phosphonic Acid Anion [m/z 81] Phosphonic_frag1 [m/z 79] (Loss of H2) Phosphonic_precursor->Phosphonic_frag1 Phosphonic_frag2 [m/z 63] (Loss of H2O) Phosphonic_precursor->Phosphonic_frag2

Caption: Degradation and fragmentation pathways.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the simultaneous quantification of fosetyl-aluminum and its primary metabolite, phosphonic acid. The simple sample preparation, coupled with the specificity and sensitivity of tandem mass spectrometry, makes this method suitable for high-throughput analysis in regulatory monitoring and food safety applications. The provided quantitative data and detailed protocols can be readily adopted by analytical laboratories.

References

Application Note: Quantitative Analysis of Fosetyl-Aluminum in Food Matrices Using Fosetyl-aluminum-d15 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fosetyl-aluminum is a systemic fungicide widely used in agriculture to protect various fruit and vegetable crops from fungal diseases.[1][2] It is characterized by its high mobility and rapid degradation into ethyl phosphonic acid and phosphonic acid within the plant tissue.[1] Due to its potential toxic effects, regulatory bodies worldwide have established maximum residue limits (MRLs) for fosetyl-aluminum in food products.[3] The residue definition for compliance often includes the sum of fosetyl-aluminum and its metabolite, phosphonic acid, expressed as fosetyl.[1][2]

This application note details a robust and sensitive method for the quantitative analysis of fosetyl-aluminum in various food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of Fosetyl-aluminum-d15 as an internal standard is incorporated to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Experimental Protocols

This protocol is a generalized procedure based on established methods for the analysis of polar pesticides in food matrices.[2][3][4]

1. Materials and Reagents

  • Fosetyl-aluminum analytical standard (Purity ≥ 98%)

  • This compound (isotopic purity ≥ 99%)

  • Phosphonic acid analytical standard

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (≥ 98%)

  • Ammonium carbonate

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or specialized polar pesticide columns)

  • Syringe filters (0.22 µm)

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve fosetyl-aluminum and this compound in a suitable solvent (e.g., water or methanol) to prepare individual stock solutions.

  • Intermediate Standard Solutions: Prepare intermediate standard solutions by diluting the stock solutions with an appropriate solvent.

  • Working Standard Solutions and Calibration Curve: Prepare a series of working standard solutions by serially diluting the intermediate standard solutions. These solutions are used to construct the calibration curve, typically in the range of 0.001 to 0.5 µg/mL.[4] Matrix-matched calibration standards should be prepared by spiking blank matrix extracts with the working standard solutions to compensate for matrix effects.[3]

3. Sample Preparation (QuPPe - Quick Polar Pesticides Method) [2]

  • Homogenization: Homogenize a representative portion of the food sample (e.g., 10-15 g).

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acidified methanol (e.g., with 1% formic acid).[2]

    • Add the internal standard (this compound) at a known concentration.

    • Shake vigorously for 1-2 minutes.

    • Centrifuge at > 5000 rpm for 5 minutes.

  • Cleanup (if necessary):

    • The supernatant can be directly analyzed in some cases ("dilute-and-shoot").[3][5]

    • For complex matrices, a cleanup step using SPE may be required to remove interfering compounds. Pass an aliquot of the supernatant through a pre-conditioned SPE cartridge. Elute the analytes with a suitable solvent.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

    • Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A column suitable for polar compounds, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a porous graphitic carbon column (e.g., Hypercarb), is recommended.[2][3]

    • Mobile Phase: A typical mobile phase for HILIC separation consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium carbonate or ammonium formate).

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is commonly used.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for the detection of fosetyl-aluminum.[4]

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both fosetyl-aluminum and this compound.

      • Fosetyl-aluminum: A common transition is m/z 109 → 81.[3]

      • This compound: The transition will be shifted by the mass of the deuterium labels.

Data Presentation

The following table summarizes typical quantitative data from validated methods for fosetyl-aluminum analysis in various food matrices.

Food MatrixMethodLOQ (mg/kg)Recovery (%)RSD (%)Reference
Cereal GrainsLC-MS/MS0.0186-884.8-20[6]
Maize and SoybeanLC-MS/MS0.0174.7-109.52.7-14.9[4]
Wheat FlourHILIC-MS/MS0.0195.6-105.2<10[3][5]
GarlicHPLC0.0388-97<2[7]
LettuceLC-MS/MS0.298-106<10[8]

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result sample Food Sample homogenize Homogenization sample->homogenize extraction Extraction (Acidified Methanol + IS) homogenize->extraction centrifuge Centrifugation extraction->centrifuge cleanup SPE Cleanup (Optional) centrifuge->cleanup reconstitute Evaporation & Reconstitution cleanup->reconstitute filter Filtration reconstitute->filter lcms LC-MS/MS Analysis filter->lcms data_processing Data Processing lcms->data_processing quantification Quantification data_processing->quantification report Final Report quantification->report

References

Application Notes and Protocols for Fosetyl-Aluminum Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fosetyl-aluminum is a broad-spectrum systemic fungicide used to control a range of plant diseases caused by fungi. Due to its high polarity and rapid degradation in plants and the environment to phosphonic acid, the residue definition for regulatory purposes often includes the sum of fosetyl-aluminum and phosphonic acid, expressed as fosetyl-aluminum.[1][2][3] This characteristic presents a challenge for residue analysis, often requiring specialized sample preparation techniques that differ from multiresidue methods for non-polar pesticides. These application notes provide detailed protocols for the extraction and cleanup of fosetyl-aluminum residues from various matrices for analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Considerations for Sample Preparation

  • High Polarity: Fosetyl-aluminum and its primary metabolite, phosphonic acid, are highly polar and water-soluble.[4] Extraction solvents must be sufficiently polar to efficiently extract these compounds.

  • Matrix Effects: Food and environmental matrices can contain interfering compounds that may suppress or enhance the analyte signal in mass spectrometry. Effective cleanup steps are crucial for accurate quantification.

  • Derivatization: While modern LC-MS/MS methods generally do not require derivatization, older gas chromatography (GC) methods necessitate derivatization to make the analytes volatile.[4][5]

  • Residue Definition: Analytical methods should be capable of quantifying both fosetyl and phosphonic acid, as regulatory limits often consider the sum of both compounds.[1][3][6]

Sample Preparation Protocols

Several methods have been developed and validated for the extraction of fosetyl-aluminum and phosphonic acid from diverse matrices. The choice of method often depends on the matrix type, available equipment, and the required limit of quantification.

Quick Polar Pesticides (QuPPe) Method

The QuPPe method is a modification of the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, specifically adapted for polar pesticides.[1]

Application: Fruits, vegetables, and cereals.[1][7]

Principle: This method utilizes an acidified methanol extraction followed by cleanup with a solid-phase extraction (SPE) cartridge to remove matrix interferences.

Experimental Protocol:

  • Homogenization: Homogenize a representative sample of the matrix.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of acidified methanol (e.g., 1% formic acid in methanol).[7]

    • Shake vigorously for 2 minutes.[7]

    • Centrifuge at 4000 rpm for 5 minutes.[7]

  • Cleanup (optional but recommended):

    • The supernatant can be directly analyzed after dilution, or a cleanup step can be performed for complex matrices.

    • Pass an aliquot of the supernatant through a suitable SPE cartridge (e.g., Strata-X) for cleanup.[8]

  • Analysis:

    • Dilute the final extract with a suitable solvent (e.g., acetonitrile/water) to be within the calibration range of the analytical instrument.

    • Analyze by LC-MS/MS.

Workflow for QuPPe Method

QuPPe_Workflow sample Homogenized Sample extraction Extraction with Acidified Methanol sample->extraction 10g sample + 10mL solvent centrifugation Centrifugation extraction->centrifugation Shake & Centrifuge cleanup SPE Cleanup (e.g., Strata-X) centrifugation->cleanup Supernatant analysis LC-MS/MS Analysis cleanup->analysis Cleaned Extract

Caption: QuPPe sample preparation workflow for fosetyl-aluminum analysis.

Water-Based Extraction

Due to the high water solubility of fosetyl-aluminum, water can be an effective and environmentally friendly extraction solvent. This approach is often referred to as a "dilute-and-shoot" method, particularly for simpler matrices.

Application: Fruits, vegetables, and wheat flour.[9][10]

Principle: This method involves extracting the sample with water, followed by dilution and direct injection into the LC-MS/MS system. For some matrices, a protein precipitation step with acetonitrile may be necessary.

Experimental Protocol:

  • Homogenization: Homogenize a representative sample of the matrix.

  • Extraction:

    • Weigh 25 g of the homogenized sample into a blender.[10]

    • Add 60 mL of LC-grade water.[10]

    • Blend at high speed.[10]

    • For wheat flour, ultrasonication can be used to enhance extraction.[9]

  • Cleanup/Dilution:

    • Centrifuge the extract to separate solid particles.

    • Dilute an aliquot of the supernatant with a compatible solvent (e.g., acetonitrile or water). For wheat flour, a six-fold dilution with acetonitrile is recommended to precipitate proteins.[9]

    • Filter the diluted extract through a 0.22 µm syringe filter prior to injection.

  • Analysis:

    • Analyze by LC-MS/MS.

Workflow for Water-Based Extraction

Water_Extraction_Workflow sample Homogenized Sample extraction Extraction with Water (Blending/Sonication) sample->extraction 25g sample + 60mL water centrifugation Centrifugation extraction->centrifugation dilution Dilution & Filtration (e.g., with Acetonitrile) centrifugation->dilution Supernatant analysis LC-MS/MS Analysis dilution->analysis Diluted & Filtered Extract Acetonitrile_SPE_Workflow sample Homogenized Sample extraction Extraction with 50% Acetonitrile in Water sample->extraction centrifugation Centrifugation extraction->centrifugation cleanup C18-SPE Cleanup centrifugation->cleanup Supernatant analysis LC-MS/MS Analysis cleanup->analysis Purified Extract

References

Application Notes and Protocols for the Analysis of Fosetyl-Aluminum Residues in Wine and Fruit Juices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fosetyl-aluminum is a systemic fungicide used to control various fungal diseases on a variety of crops, including grapes and other fruits.[1][2] Following application, it rapidly metabolizes and degrades into phosphonic acid (also referred to as phosphorous acid) and ethyl phosphonic acid.[1][3] Due to this rapid degradation, regulatory bodies often define the total residue of fosetyl-aluminum as the sum of fosetyl, phosphonic acid, and their salts, expressed as fosetyl.[1][3] Given the widespread use of this fungicide, sensitive and reliable analytical methods are required to monitor its residues in food products such as wine and fruit juices to ensure compliance with maximum residue limits (MRLs).[1]

This document provides detailed application notes and experimental protocols for the determination of fosetyl-aluminum and its primary metabolite, phosphonic acid, in wine and fruit juice matrices. The methodologies described are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which has become the standard for the analysis of these highly polar pesticides.

Analytical Strategies

The analysis of fosetyl-aluminum and phosphonic acid presents challenges due to their high polarity and low molecular weight. The most common and effective analytical approach is the use of LC-MS/MS. An alternative, though less common, method is gas chromatography-mass spectrometry (GC-MS), which typically requires a derivatization step.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred technique due to its high sensitivity, selectivity, and ability to analyze these polar compounds without derivatization. The "Quick Polar Pesticides" (QuPPe) method is a widely adopted extraction procedure.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for this application, GC-MS can be used for the analysis of fosetyl-aluminum. This approach often involves a derivatization step to increase the volatility of the analytes.

Experimental Protocols

Sample Preparation: QuPPe (Quick Polar Pesticides) Method

This method is suitable for the extraction of fosetyl-aluminum and phosphonic acid from wine and fruit juices.

Materials:

  • Methanol (LC-MS grade)

  • Formic acid

  • Deionized water

  • Centrifuge tubes (50 mL)

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Homogenization: Ensure the wine or fruit juice sample is well-mixed. If the sample contains suspended solids, it should be centrifuged or filtered prior to extraction.

  • Extraction:

    • Pipette 10 mL of the wine or juice sample into a 50 mL centrifuge tube.

    • Add 10 mL of acidified methanol (typically with 1% formic acid).

    • Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes to separate the supernatant from any precipitated matrix components.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Conditions:

  • Column: A column suitable for polar pesticides, such as a Luna™ 3 µm Polar Pesticides 100 x 2.1 mm column or a Hypercarb column, is recommended.[2][4]

  • Mobile Phase A: 0.3% Formic Acid in Water[2]

  • Mobile Phase B: 0.3% Formic Acid in Acetonitrile[2]

  • Flow Rate: 0.3 mL/min[2]

  • Injection Volume: 3 µL[2]

  • Column Temperature: 40 °C[2]

  • Gradient Program:

Time (min)% Mobile Phase B
0.02
0.52
4.520
5.590
7.590
7.62
10.02

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM): Monitor at least two transitions for each analyte for confirmation and quantification. Because fosetyl-aluminum, phosphonic acid, and ethylphosphonic acid can have a common Q3 transition of 63 m/z, chromatographic separation is crucial to avoid false positives.[2]

  • Internal Standards: The use of isotopically labeled internal standards for each analyte is recommended to correct for matrix effects and instrument signal drift.[6]

Data Presentation

The following tables summarize the quantitative data for the analysis of fosetyl-aluminum and phosphonic acid in relevant matrices.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixLODLOQReference
Fosetyl-aluminumGrapes-29 ng/g[6]
Phosphonic Acid-0.6 µg/L1.2 µg/L[2]
Fosetyl-aluminumLettuce0.05 mg/kg0.2 mg/kg[7]
Fosetyl-aluminumGarlic0.01 µg/g0.03 µg/g[8]
Phosphonic AcidCherry-1.08 µg/kg[5]

Table 2: Recovery Rates

AnalyteMatrixFortification LevelsAverage Recovery (%)Relative Standard Deviation (%)Reference
Fosetyl-aluminumGrapes100, 500, 2000 ng/g87 - 111< 17[6]
Fosetyl-aluminumGarlic0.03, 0.1, 0.3 µg/g88 - 97< 2[8]
Multiple Polar PesticidesCherry0.01, 0.05 mg/kg87.4 - 111.4< 6[5]

Visualizations

Experimental Workflow for Fosetyl-Aluminum Analysis

Fosetyl_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Wine or Fruit Juice Sample Homogenize Homogenization Sample->Homogenize Extract Extraction with Acidified Methanol Homogenize->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter LC_Separation Liquid Chromatographic Separation Filter->LC_Separation MS_Detection Tandem Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Experimental workflow for the analysis of fosetyl-aluminum residues.

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the sensitive and accurate determination of fosetyl-aluminum and its metabolites in wine and fruit juice. The combination of the QuPPe extraction method with LC-MS/MS analysis offers a reliable approach for routine monitoring and regulatory compliance. Adherence to the described protocols, including the use of appropriate internal standards and chromatographic separation, is crucial for obtaining high-quality data.

References

Application Note and Protocols for the Quantification of Phosphonic Acid in Soil and Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphonic acid and its derivatives are compounds of significant interest across various scientific disciplines, from environmental science to drug development. In agriculture, they are used as fungicides and can be metabolites of other pesticides like glyphosate. Their presence and concentration in soil and water are critical indicators of environmental health and agricultural practices. In pharmaceutical research, the phosphonic acid moiety is utilized to design bioactive molecules and for bone targeting. Therefore, accurate and reliable quantification of phosphonic acid in environmental matrices is crucial.

This document provides detailed application notes and experimental protocols for the quantification of phosphonic acid in soil and water samples, utilizing various analytical techniques. The methodologies are presented to be accessible to researchers, scientists, and professionals in drug development.

Analytical Methodologies

Several analytical techniques can be employed for the quantification of phosphonic acid. The choice of method often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation. The most common methods include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it suitable for trace-level analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Often requires derivatization to increase the volatility of the polar phosphonic acid.

  • Ion Chromatography (IC): Can be coupled with various detectors like conductivity detection (CD) or inductively coupled plasma mass spectrometry (ICP-MS) for sensitive analysis.

  • Colorimetric Methods: Provide a simpler and more accessible approach, often used for initial screening or when high-end instrumentation is unavailable.

Section 1: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the quantification of phosphonic acid due to its high sensitivity and specificity.[1][2][3][4] It is particularly well-suited for complex matrices like soil and water.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Soil or Water Sample extraction Extraction (e.g., with acidified methanol or water) sample->extraction cleanup Sample Cleanup (e.g., SPE, filtration) extraction->cleanup lc_separation LC Separation (e.g., HILIC or Reversed-Phase) cleanup->lc_separation Inject Extract ms_detection MS/MS Detection (MRM mode) lc_separation->ms_detection quantification Data Analysis & Quantification ms_detection->quantification

Caption: Workflow for phosphonic acid analysis by LC-MS/MS.

Detailed Experimental Protocol: LC-MS/MS

1. Sample Preparation

  • Water Samples:

    • Filter the water sample through a 0.45 µm membrane filter.

    • For trace analysis, a preconcentration step may be necessary using solid-phase extraction (SPE) with a weak anion exchanger.[5][6]

    • The sample is then ready for direct injection or may require solvent exchange depending on the chromatographic conditions.

  • Soil Samples:

    • Weigh 5-10 g of the soil sample into a centrifuge tube.

    • Add an extraction solvent. A common choice is acidified methanol or an aqueous solution of triethylamine.[1][7]

    • Shake vigorously for 1-2 hours.

    • Centrifuge the sample and collect the supernatant.

    • The extract may require a cleanup step using SPE to remove interfering matrix components.[1]

    • The final extract is filtered through a 0.22 µm filter before injection into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A column suitable for polar compounds, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a specialized polar pesticides column, is recommended.[3]

    • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or formic acid).[3]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for phosphonic acid. Common transitions include m/z 81 -> 79 and 81 -> 63.[3][8]

3. Quantification

  • A calibration curve is constructed using standards of known phosphonic acid concentrations prepared in a matrix similar to the samples to account for matrix effects.

  • The concentration of phosphonic acid in the samples is determined by comparing their peak areas to the calibration curve.

Quantitative Data Summary: LC-MS/MS
MatrixMethodLODLOQRecovery (%)Reference
WaterLC-MS/MS0.6 µg/L2.0 µg/L92-120[3]
VegetationLC-MS/MS-0.08 mg/kg>80[1]
SoilLC-MS/MS-0.61 mg/kg>80[1]
Plant MatricesLC-MS/MS--77-107
WaterIC-ESI-MS/MS-0.04-0.16 µg/L-[9]
WastewaterIC-ESI-MS/MS-0.6-2.3 µg/L-[9]
SedimentIC-ESI-MS/MS-< 0.1 mg/kg>95[9]

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another reliable technique for phosphonic acid quantification. However, due to the low volatility of phosphonic acid, a derivatization step is mandatory to convert it into a more volatile compound.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Soil or Water Sample extraction Extraction sample->extraction derivatization Derivatization (e.g., with TFAA/TFE) extraction->derivatization gc_separation GC Separation derivatization->gc_separation Inject Derivative ms_detection MS Detection gc_separation->ms_detection quantification Data Analysis & Quantification ms_detection->quantification

Caption: Workflow for phosphonic acid analysis by GC-MS.

Detailed Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization

  • Extraction: Follow the same extraction procedures for soil and water as described in the LC-MS/MS section.

  • Derivatization:

    • The dried extract is derivatized, for example, with trifluoroacetic anhydride (TFAA) and trifluoroethanol (TFE) in a single step.[7]

    • The reaction mixture is heated to ensure complete derivatization.

    • After cooling, the derivatized sample is ready for GC-MS analysis.

2. GC-MS Analysis

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column is typically used.

    • Carrier Gas: Helium is the most common carrier gas.

    • Temperature Program: A temperature gradient is used to separate the derivatized phosphonic acid from other components.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) is standard.

    • Detection Mode: Selected Ion Monitoring (SIM) is used for quantification, focusing on characteristic ions of the derivatized phosphonic acid.

Quantitative Data Summary: GC-MS
MatrixMethodLODLOQRecovery (%)Reference
SoilGC-ECD--48-67 (delayed extraction)[7]
SoilGC-MS-1 ng/g (for MPA)-[10]
Water, Soil, SedimentGC-NPD0.01 µg/L (water)--[11]

Section 3: Ion Chromatography (IC)

Ion chromatography is an excellent technique for separating ions and polar molecules, making it well-suited for phosphonic acid analysis. It can be paired with different detectors for varying levels of sensitivity.

Experimental Workflow: IC Analysis

IC_Workflow cluster_prep Sample Preparation cluster_analysis IC Analysis sample Soil or Water Sample extraction Extraction sample->extraction cleanup Cleanup & Filtration extraction->cleanup ic_separation IC Separation (Anion Exchange) cleanup->ic_separation Inject Extract detection Detection (CD or ICP-MS) ic_separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: Workflow for phosphonic acid analysis by IC.

Detailed Experimental Protocol: IC

1. Sample Preparation

  • Sample preparation for IC is similar to that for LC-MS/MS, involving extraction and filtration. For water samples, preconcentration on a weak anion exchanger can be employed.[5][6] For soil samples, extraction with an aqueous solution is common.[12]

2. IC Analysis

  • Ion Chromatography (IC) Conditions:

    • Column: An anion-exchange column is used for separation.

    • Eluent: An alkaline eluent, such as a potassium hydroxide gradient, is typically used.

    • Suppressor: A suppressor is used to reduce the background conductivity of the eluent before detection.

  • Detection:

    • Conductivity Detection (CD): A common and robust detector for ion chromatography.

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Offers very high sensitivity by detecting the phosphorus atom (as ⁴⁷PO⁺), providing elemental specificity.[5][6][13]

Quantitative Data Summary: IC
MatrixMethodLODLOQRecovery (%)Reference
WaterIC-ICP-MS< 0.1 µg/L-~100[6]
Liquid SamplesIC-ICP-MS-3.8-16.8 µg/kg95.1-99.3[12]
Solid SamplesIC-ICP-MS-0.08-2.41 mg/kg95.1-99.3[12]
Liquid SamplesIC-CD-39.9-593.7 µg/kg95.1-99.3[12]
Solid SamplesIC-CD-3.51-58.7 mg/kg95.1-99.3[12]
Plant MatricesIC-MS/MS-0.010 mg/kg76-105[14]

Section 4: Colorimetric Methods

Colorimetric methods are based on the reaction of phosphonic acid (after conversion to orthophosphate) with a reagent to form a colored complex. The intensity of the color, which is proportional to the concentration, is measured using a spectrophotometer.

Experimental Workflow: Colorimetric Analysis

Colorimetric_Workflow cluster_prep Sample Preparation cluster_analysis Colorimetric Analysis sample Soil or Water Sample extraction Extraction sample->extraction digestion Oxidative Digestion (to Orthophosphate) extraction->digestion color_dev Color Development (e.g., Molybdenum Blue) digestion->color_dev Add Reagent spectro Spectrophotometry color_dev->spectro quantification Data Analysis & Quantification spectro->quantification

Caption: Workflow for phosphonic acid analysis by colorimetry.

Detailed Experimental Protocol: Colorimetric Method (Molybdenum Blue)

1. Sample Preparation and Digestion

  • Extraction: Extract phosphonic acid from soil or water samples as previously described.

  • Digestion: Since colorimetric methods typically detect orthophosphate, a digestion step is required to convert phosphonic acid to orthophosphate. This can be achieved by heating the sample with an oxidizing agent like ammonium persulfate in an acidic medium.[15]

2. Color Development and Measurement

  • Molybdenum Blue Reaction:

    • To the digested sample, add an acidic solution of ammonium molybdate and a reducing agent (e.g., ascorbic acid or hydrazine sulfate).[15][16][17]

    • This forms a stable blue-colored phosphomolybdenum complex.

    • Allow time for the color to develop fully.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 830 nm or 880 nm).[17]

    • Prepare a calibration curve using standard phosphate solutions.

    • Determine the concentration of phosphate in the sample from the calibration curve.

Quantitative Data Summary: Colorimetric Methods
MatrixMethodApplicable RangeReference
WaterMolybdenum Blue0.01-1.0 mg P/L[15]
Water & SoilMolybdenum Blue0.5-5 µg/mL of phosphate[17]

Conclusion

The quantification of phosphonic acid in soil and water samples can be achieved through various analytical techniques, each with its own advantages and limitations. LC-MS/MS and IC-ICP-MS offer the highest sensitivity and are ideal for trace-level analysis in complex matrices. GC-MS provides a robust alternative but requires a derivatization step. Colorimetric methods, while less sensitive, are cost-effective and suitable for screening purposes. The choice of the most appropriate method will depend on the specific research question, the required detection limits, and the available resources. The protocols and data provided in this application note serve as a comprehensive guide for researchers and scientists in this field.

References

Application Notes and Protocols for the Separation of Fosetyl-Aluminum: A Comparative Study of HILIC and Reversed-Phase Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fosetyl-aluminum is a highly polar, systemic fungicide widely employed in agriculture to protect a variety of crops from fungal pathogens.[1][2][3] Its high polarity and ionic nature present significant challenges for chromatographic analysis, particularly in achieving adequate retention on conventional reversed-phase columns.[4][5][6] This document provides a detailed comparison of two common liquid chromatography techniques, Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) Chromatography, for the effective separation and quantification of fosetyl-aluminum.

These application notes are intended for researchers, scientists, and professionals in drug development and food safety who are tasked with developing and validating analytical methods for this compound.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Fosetyl-Aluminum Analysis

HILIC is a powerful chromatographic technique for the retention and separation of highly polar and hydrophilic compounds that are poorly retained in reversed-phase systems.[4][6][7] The separation mechanism in HILIC is primarily based on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile.[4][8] This makes HILIC an excellent choice for the analysis of fosetyl-aluminum.[4][9]

HILIC Application Note

This method is suitable for the sensitive determination of fosetyl-aluminum in various matrices, including food and environmental samples.[9][10] It leverages a polar stationary phase to achieve sufficient retention of the highly polar fosetyl anion.[9] When coupled with tandem mass spectrometry (MS/MS), this approach offers excellent sensitivity and selectivity.[9][11]

Experimental Protocol: HILIC-MS/MS

This protocol is adapted from methodologies developed for the analysis of fosetyl-aluminum in complex matrices like wheat flour.[9][12]

Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[9][11]

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[9][11]

Chromatographic Conditions:

  • Column: A HILIC column, such as one with an amide or un-endcapped silica stationary phase (e.g., Luna™ 3 µm Polar Pesticides, 100 x 2.1 mm).[1][13]

  • Mobile Phase A: Water with 0.3% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile with 0.3% Formic Acid.[1]

  • Gradient Program:

    • 0.0 min: 2% B

    • 0.5 min: 2% B

    • 4.5 min: 20% B

    • 5.5 min: 90% B

    • 7.5 min: 90% B

    • 7.6 min: 2% B

    • 10.0 min: 2% B[1]

  • Flow Rate: 0.3 mL/min.[1][9]

  • Column Temperature: 35-40 °C.[1][9]

  • Injection Volume: 3 µL.[1]

Mass Spectrometer Settings (ESI Negative Mode):

  • Precursor Ion (m/z): 109 (fosetyl anion).[9]

  • Product Ions (m/z): 81 (for quantification) and 63 (for qualification).[1][9]

  • Collision Energy: Optimized for the specific instrument, typically around 10-15 V.[9]

  • Other Parameters: Gas temperature, gas flow, and capillary voltage should be optimized for maximum sensitivity.[1]

Sample Preparation (Extract-Dilute-Shoot):

  • Weigh a representative portion of the homogenized sample (e.g., 5 g of wheat flour).

  • Add water for extraction and sonicate to ensure complete dissolution of fosetyl-aluminum.[9][12]

  • Centrifuge the sample to separate the solid matrix.

  • Take an aliquot of the supernatant and dilute it with a six-fold volume of acetonitrile.[9][12] This high organic content is crucial for good peak shape and retention in HILIC.

  • Centrifuge again and filter the final extract through a 0.22 µm filter before injection.[5]

HILIC Quantitative Data
ParameterValueMatrixReference
Retention Time1.86 minWheat Flour[9]
Linearity (r²)0.9999Wheat Flour[9][12]
Limit of Detection (LOD)5 ng/gWheat Flour[9]
Limit of Quantification (LOQ)10 ng/gWheat Flour[9][12]
Recovery95.6% - 105.2%Wheat Flour[9][12]

HILIC Experimental Workflow

HILIC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection Sample Sample Homogenization Extraction Extraction with Water (Ultrasonication) Sample->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 Dilution Dilution with Acetonitrile Centrifuge1->Dilution Centrifuge2 Final Centrifugation Dilution->Centrifuge2 Filtration Filtration (0.22 µm) Centrifuge2->Filtration Injection HPLC Injection Filtration->Injection HILIC_Col HILIC Column (Polar Stationary Phase) Injection->HILIC_Col Separation Gradient Elution (High Organic Mobile Phase) HILIC_Col->Separation MSMS MS/MS Detection (ESI Negative Mode) Separation->MSMS Quant Quantification (m/z 109 -> 81) MSMS->Quant RP_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection Sample Sample Weighing Extraction Dissolution in Water (Sonication) Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection HPLC Injection Filtration->Injection RP_Col Reversed-Phase C18 Column Injection->RP_Col Separation Isocratic Elution with Ion-Pairing Mobile Phase RP_Col->Separation Detector ELSD or DAD Separation->Detector Quant Quantification Detector->Quant Comparison cluster_hilic HILIC Approach cluster_rp Reversed-Phase Approach Fosetyl Fosetyl-Aluminum Analysis HILIC HILIC Chromatography Fosetyl->HILIC Ideal for Trace Analysis RP Reversed-Phase Chromatography Fosetyl->RP Suitable for Formulations HILIC_Adv Advantages: - Strong Retention - High MS Sensitivity - No Ion-Pair Agents HILIC->HILIC_Adv leads to MSMS LC-MS/MS HILIC->MSMS Commonly paired with IonPair Requires Ion-Pairing Agent RP->IonPair needs RP_Adv Advantages: - Robust Columns - Established Technique RP->RP_Adv offers OtherDetect ELSD / DAD IonPair->OtherDetect Compatible with

References

Application Note: Optimization of Electrospray Ionization (ESI) for the Analysis of Fosetyl-aluminum-d15

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosetyl-aluminum is a widely used organophosphate fungicide characterized by its high polarity. Its analysis, typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), presents unique challenges. The use of a stable isotope-labeled internal standard, such as Fosetyl-aluminum-d15, is crucial for accurate and precise quantification, as it effectively compensates for matrix effects and variations in instrument response.[1]

This application note provides a detailed protocol for the optimization of electrospray ionization (ESI) parameters for this compound. Effective ESI optimization is a critical step in developing a sensitive and robust LC-MS/MS method, ensuring maximal signal intensity and, consequently, the lowest possible limits of detection and quantification. The methodologies described herein are intended to guide researchers in establishing optimal ESI conditions for the analysis of Fosetyl-aluminum and its deuterated analog in various matrices.

Materials and Methods

Reagents and Standards
  • This compound certified reference standard

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (optional, for mobile phase modification)

Instrumentation
  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A syringe pump for infusion analysis.

Experimental Protocol: ESI Optimization by Infusion Analysis

The optimization of ESI parameters is efficiently achieved through direct infusion of a standard solution of this compound into the mass spectrometer. This allows for the systematic evaluation of individual source parameters on the analyte signal without the influence of chromatographic separation.

  • Preparation of Infusion Solution: Prepare a 1 µg/mL solution of this compound in an appropriate solvent, typically matching the initial mobile phase composition of the intended LC method (e.g., 50:50 methanol:water).

  • Infusion Setup:

    • Set the syringe pump to a low flow rate, typically between 5 to 20 µL/min.[2]

    • Infuse the this compound solution directly into the ESI source.

  • Mass Spectrometer Settings:

    • Operate the mass spectrometer in negative ionization mode (ESI-), as Fosetyl-aluminum readily forms a [M-H]⁻ ion.

    • Set the instrument to monitor the precursor ion of this compound. Assuming full deuteration of the two ethyl groups (d10), the precursor ion ([M-H]⁻) would be m/z 119. The fragmentation of the deuterated analog is expected to be similar to the non-deuterated form, with a primary neutral loss of deuterated acetylene, resulting in a product ion of m/z 89. Therefore, the primary MRM transition to monitor would be 119 → 89. Note: The exact mass and fragmentation of this compound should be confirmed from the certificate of analysis provided by the supplier.

    • For Fosetyl-aluminum (non-deuterated), the precursor ion is m/z 109, with the most abundant product ion being m/z 81.[2][3] Other qualifier transitions include 109 → 63 and 109 → 79.[2]

  • Systematic Parameter Optimization: Sequentially adjust the following ESI source parameters to maximize the signal intensity of the chosen MRM transition for this compound. Adjust one parameter at a time while holding others constant.

    • Capillary Voltage: This voltage is applied to the ESI needle and is crucial for the formation of charged droplets.

    • Nebulizer Gas Pressure: This gas flow aids in the formation of a fine spray.

    • Drying Gas Flow Rate: This heated gas assists in the desolvation of the droplets.

    • Drying Gas Temperature: The temperature of the drying gas also plays a critical role in desolvation.

    • Source Temperature: The overall temperature of the ion source can influence ionization efficiency.

Results: Optimized ESI Parameters

The following table summarizes typical starting and optimized ESI parameters for the analysis of Fosetyl-aluminum. These values should be used as a starting point for the optimization of this compound on a specific instrument.

ESI ParameterTypical Starting ValueOptimized Value Range
Ionization Mode Negative (ESI-)Negative (ESI-)
Capillary Voltage (kV) -3.0-2.0 to -4.5
Nebulizer Pressure (psi) 3530 to 50
Drying Gas Flow (L/min) 108 to 12
Drying Gas Temperature (°C) 300250 to 350
Source Temperature (°C) 120100 to 150

Note: Optimal values can vary significantly between different mass spectrometer models and manufacturers. The table provides a general guideline based on published data for Fosetyl-aluminum.

Diagrams

Experimental Workflow for ESI Optimization

ESI_Optimization_Workflow cluster_prep Preparation cluster_infusion Infusion cluster_ms Mass Spectrometry Optimization cluster_analysis Analysis prep_solution Prepare 1 µg/mL This compound Solution setup_pump Set Syringe Pump (5-20 µL/min) prep_solution->setup_pump infuse Infuse into ESI Source setup_pump->infuse set_ms Set Initial MS Parameters (ESI-, Monitor MRM) infuse->set_ms opt_cap_volt Optimize Capillary Voltage set_ms->opt_cap_volt opt_neb_gas Optimize Nebulizer Gas opt_cap_volt->opt_neb_gas opt_dry_gas Optimize Drying Gas (Flow & Temperature) opt_neb_gas->opt_dry_gas opt_source_temp Optimize Source Temperature opt_dry_gas->opt_source_temp record_data Record Signal Intensity opt_source_temp->record_data finalize_method Finalize Optimized Method record_data->finalize_method

Caption: Experimental workflow for the optimization of ESI parameters using infusion analysis.

Logical Relationship of ESI Parameters

ESI_Parameters cluster_droplet Droplet Formation & Desolvation cluster_ion Ion Transfer esi_efficiency Maximized ESI Efficiency center->esi_efficiency cap_voltage Capillary Voltage cap_voltage->center neb_gas Nebulizer Gas neb_gas->center dry_gas Drying Gas (Flow & Temp) dry_gas->center source_temp Source Temperature source_temp->center

Caption: Interrelationship of key ESI parameters influencing ionization efficiency.

Conclusion

The optimization of electrospray ionization parameters is a fundamental requirement for the development of a sensitive and reliable LC-MS/MS method for the analysis of this compound. By following the infusion-based protocol outlined in this application note, researchers can systematically determine the optimal source conditions for their specific instrumentation. This will lead to enhanced signal intensity, improved signal-to-noise ratios, and ultimately, more accurate and precise quantitative results. The use of a properly optimized method with a stable isotope-labeled internal standard like this compound is essential for overcoming the analytical challenges associated with this highly polar fungicide.

References

Application Notes and Protocols for the Analysis of Fosetyl-Aluminum and Phosphonic Acid using MRM

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Fosetyl-aluminum and its metabolite, phosphonic acid, using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. The use of a deuterated internal standard, Fosetyl-aluminum-d15, is incorporated for robust and accurate quantification.

Introduction

Fosetyl-aluminum is a widely used organophosphate fungicide that is rapidly absorbed by plants and metabolized to phosphonic acid.[1] Due to their high polarity, the analysis of these compounds by traditional reversed-phase liquid chromatography is challenging.[2] This application note describes robust methods employing hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the sensitive and selective determination of Fosetyl-aluminum and phosphonic acid in various matrices.[2][3] The inclusion of this compound as an internal standard compensates for matrix effects and variations in sample preparation and instrument response.

MRM Transition Settings

The following tables summarize the optimized MRM transition settings for the detection and quantification of Fosetyl-aluminum, this compound, and phosphonic acid. These transitions have been established through infusion experiments and are commonly reported in validated methods.

Table 1: MRM Transitions for Fosetyl-Aluminum and this compound (Negative Ion Mode) [4][5][6]

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)Function
Fosetyl-aluminum1098112-20Quantifier
Fosetyl-aluminum1096320Qualifier
This compound1248112-20Quantifier
This compound1246320Qualifier

Table 2: MRM Transitions for Phosphonic Acid (Negative Ion Mode) [7][8]

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)Function
Phosphonic Acid816338Quantifier
Phosphonic Acid817915Qualifier

Experimental Protocols

Sample Preparation: Quick Polar Pesticides (QuPPe) Method

This method is suitable for the extraction of polar pesticides from various food matrices.

Materials:

  • Homogenized sample

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • 50 mL polypropylene centrifuge tubes

  • Centrifuge

Protocol:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of methanol.

  • Add the internal standard solution (this compound).

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • The extract is now ready for LC-MS/MS analysis.

Liquid Chromatography

A HILIC or a mixed-mode column is recommended for the retention and separation of these polar analytes.

Table 3: Example Liquid Chromatography Conditions [7]

ParameterCondition
LC SystemAgilent 1290 Infinity II or equivalent
ColumnLuna™ 3 µm Polar Pesticides, 100 x 2.1 mm
Mobile Phase A0.3% Formic Acid in Water
Mobile Phase B0.3% Formic Acid in Acetonitrile
GradientTime (min)
0.00
0.50
4.50
5.50
7.50
7.60
10.0
Flow Rate0.3 mL/min
Injection Volume3 µL
Column Temperature40 °C
Mass Spectrometry

A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used for detection.

Table 4: Example Mass Spectrometry Conditions [7]

ParameterSetting
Mass SpectrometerAgilent 6495c Triple Quadrupole MS or equivalent
Ionization ModeESI Negative
Gas Temperature140 °C
Gas Flow14 L/min
Nebulizer30 psi
Sheath Gas Heater375 °C
Sheath Gas Flow12 L/min
Capillary Voltage3200 V

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Fosetyl-aluminum and phosphonic acid.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Homogenized Sample is_addition Add Internal Standard (this compound) sample->is_addition extraction QuPPe Extraction (Methanol) centrifugation Centrifugation extraction->centrifugation is_addition->extraction filtration Filtration centrifugation->filtration lc_separation LC Separation (HILIC/Mixed-Mode) filtration->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: General workflow for the analysis of Fosetyl-aluminum and phosphonic acid.

Signaling and Degradation Pathway

The following diagram illustrates the degradation of Fosetyl-aluminum to its primary metabolite, phosphonic acid, within a plant system.

degradation_pathway fosetyl_al Fosetyl-aluminum phosphonic_acid Phosphonic Acid fosetyl_al->phosphonic_acid Metabolism in Plant

Caption: Degradation pathway of Fosetyl-aluminum to phosphonic acid.

References

Troubleshooting & Optimization

Overcoming matrix effects in fosetyl-aluminum analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in fosetyl-aluminum analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant signal suppression for fosetyl-aluminum in my LC-MS/MS analysis. What are the likely causes and how can I mitigate this?

A1: Signal suppression is a common matrix effect in the analysis of highly polar pesticides like fosetyl-aluminum, especially when using electrospray ionization (ESI).[1][2] The primary causes are co-eluting matrix components that compete with the analyte for ionization.[3] Here’s a step-by-step troubleshooting guide:

  • Review Your Sample Preparation: Fosetyl-aluminum's high polarity makes it unsuitable for many common multi-residue sample preparation methods.[4][5] Ensure you are using a method designed for polar pesticides, such as the QuPPe (Quick Polar Pesticides) method which uses acidified methanol for extraction.[6][7]

  • Implement Sample Dilution: A simple and effective strategy is the "dilute-and-shoot" approach.[4][8] Diluting the sample extract with a suitable solvent (e.g., acetonitrile) can significantly reduce the concentration of interfering matrix components.[8][9]

  • Use Matrix-Matched Calibration: To compensate for unavoidable matrix effects, prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation process as your samples.[2][9] This helps to ensure that the calibration curve accurately reflects the analytical conditions of the samples.

  • Incorporate an Internal Standard: The use of an isotopically-labeled internal standard is a robust way to correct for matrix effects and variations in instrument response.[10] If an isotopically labeled standard is unavailable, a structurally similar compound that is not present in the sample can be used as an alternative.

Q2: My fosetyl-aluminum peak shape is poor, showing significant tailing. What could be the issue?

A2: Poor peak shape for fosetyl-aluminum is often related to its interaction with the analytical column. Due to its high polarity, it is difficult to retain on typical reversed-phase columns.[5]

  • Select an Appropriate Column: For fosetyl-aluminum analysis, consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a graphitized carbon column (e.g., Hypercarb).[5][6] These columns are specifically designed to retain and separate highly polar compounds.

  • Optimize Mobile Phase: If using a HILIC column, ensure your mobile phase has a high organic content to promote retention. For other column types, the addition of an ion-pairing reagent to the mobile phase has been used, but be aware this can sometimes cause ion suppression.[10]

Q3: I am detecting phosphonic acid in my samples, but not fosetyl-aluminum. Is this expected?

A3: Yes, this is a common finding. Fosetyl-aluminum rapidly degrades to phosphonic acid in the plant and during analysis.[6][11][12] For regulatory purposes, the residue definition for fosetyl-aluminum is often the sum of fosetyl, phosphonic acid, and their salts, expressed as fosetyl.[6][12][13] Therefore, the presence of phosphonic acid is a key indicator of fosetyl-aluminum application.

Q4: How can I quantitatively assess the extent of matrix effects in my assay?

A4: The matrix effect (ME) can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a pure solvent standard at the same concentration. The formula is:

ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

  • An ME value of 100% indicates no matrix effect.

  • An ME value < 100% indicates signal suppression.

  • An ME value > 100% indicates signal enhancement.

A study on wheat flour showed a matrix effect of 88.33%, indicating signal suppression, which necessitated the use of matrix-matched calibration for accurate quantification.[9]

Experimental Protocols

Protocol 1: "Extract-Dilute-Shoot" for Fosetyl-Aluminum in Wheat Flour

This protocol is adapted from a method for the determination of fosetyl-aluminum in wheat flour using HILIC-MS/MS.[9]

  • Sample Extraction:

    • Weigh 5 g of the homogenized wheat flour sample into a 50 mL centrifuge tube.

    • Add 10 mL of deionized water.

    • Vortex for 1 minute and then sonicate for 15 minutes.

    • Centrifuge at 8000 rpm for 5 minutes.

  • Dilution:

    • Take a 100 µL aliquot of the supernatant.

    • Add 600 µL of acetonitrile to the aliquot.

    • Vortex for 30 seconds.

  • Final Preparation:

    • Centrifuge at 12000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • Inject the filtered extract into the HILIC-MS/MS system.

    • Quantify using matrix-matched calibration standards prepared by spiking blank wheat flour extract.[9]

Protocol 2: QuPPe Method for Polar Pesticides in Pomegranate

This protocol is based on the Quick Polar Pesticides (QuPPe) method, suitable for a range of polar analytes including fosetyl-aluminum and phosphonic acid.[7][14]

  • Sample Extraction:

    • Weigh 10 g of the homogenized pomegranate sample into a 50 mL centrifuge tube.

    • Add 10 mL of acidified methanol (1% formic acid).

    • Shake vigorously for 1 minute.

  • Centrifugation and Cleanup (for fatty matrices, if necessary):

    • Centrifuge at a high speed (e.g., >5000 g) for 5 minutes at a low temperature.

    • If lipids are present, an n-hexane clean-up step can be utilized for lipid removal.[14]

  • Final Preparation:

    • Take an aliquot of the supernatant.

    • Dilute as necessary with the initial mobile phase.

    • Filter through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • Analyze using LC-MS/MS. A graphitized carbon column is often recommended for the QuPPe method.[6]

Data Summary Tables

Table 1: Recovery and Precision Data for Fosetyl-Aluminum Analysis in Various Matrices

MatrixFortification Level (ng/g)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Wheat Flour1095.6-[5][9]
50105.2-[5][9]
10098.7-[5][9]
Lettuce200106< 10[10]
200098< 10[10]
Garlic3088-97< 2[15]
10088-97< 2[15]
30088-97< 2[15]

Table 2: Comparison of Analytical Methods for Fosetyl-Aluminum

MethodColumn TypeSample PreparationLOQ (mg/kg)Key AdvantageReference
HILIC-MS/MSHILICWater extraction, acetonitrile dilution0.01Simple, sensitive, good for cereals[5][9]
LC-MS/MSGraphitized Carbon (Hypercarb)QuPPe (acidified methanol extraction)0.01Broad applicability to polar pesticides[6][13]
LC-MS/MSMixed-modeAcidified methanol extraction-Eliminates need for ion-pairing reagents[10]
HPLCC18 with ion-pairing reagentWater extraction, dilution0.2Does not require specialized columns[10]
GC-FPD/NPD-Derivatization (methylation)0.05 - 0.5Traditional method, less common now[16]

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_mitigation Matrix Effect Mitigation cluster_analysis Analysis cluster_quant Quantification start Homogenized Sample extraction Extraction (e.g., Water or Acidified Methanol) start->extraction centrifuge1 Centrifugation extraction->centrifuge1 dilution Dilution Step (e.g., with Acetonitrile) centrifuge1->dilution cleanup Optional Cleanup (e.g., dSPE, n-hexane) dilution->cleanup centrifuge2 Final Centrifugation & Filtration dilution->centrifuge2 cleanup->centrifuge2 analysis LC-MS/MS Analysis (HILIC or Hypercarb column) centrifuge2->analysis quant Quantification using Matrix-Matched Standards analysis->quant

Caption: Experimental workflow for fosetyl-aluminum analysis with matrix effect mitigation steps.

troubleshooting_flow cluster_signal Issue: Signal Suppression cluster_peak Issue: Peak Tailing problem Poor Signal or Peak Shape in Fosetyl-Al Analysis check_prep 1. Verify Sample Prep Method (e.g., QuPPe for polar analytes) problem->check_prep check_column 1. Use Appropriate Column (HILIC or Hypercarb) problem->check_column dilute 2. Implement 'Dilute-and-Shoot' check_prep->dilute calib 3. Use Matrix-Matched Calibration dilute->calib is 4. Add Internal Standard calib->is check_mobile 2. Optimize Mobile Phase check_column->check_mobile

Caption: Troubleshooting logic for common issues in fosetyl-aluminum analysis.

References

Addressing ion suppression in LC-MS/MS analysis of phosphonic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression in the LC-MS/MS analysis of phosphonic acids.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: I am observing poor peak shapes (e.g., tailing, broadening) and low signal intensity for my phosphonic acid analytes. What are the potential causes and solutions?

A: Poor peak shape and low intensity for phosphonic acids are common issues often linked to their unique chemical properties. The primary causes include:

  • Analyte Interaction with Metal Components: Phosphonic acids are known chelating agents and can interact with metal surfaces in the LC system, such as the column hardware (stainless steel tubing, frits) and even the mass spectrometer's ion source. This interaction can lead to peak tailing and signal loss.[1]

  • Ion Suppression from Matrix Components: Co-eluting matrix components from your sample can compete with your analyte for ionization in the MS source, leading to a decreased signal.[2][3] This is a significant challenge, especially in complex matrices like biological fluids or food samples.[4]

  • Suboptimal Chromatographic Conditions: Inadequate separation of the phosphonic acid from interfering matrix components will exacerbate ion suppression.[2]

Troubleshooting Steps:

  • Evaluate Your LC System:

    • Use Metal-Free or PEEK-lined Columns and Tubing: To minimize interactions with metal surfaces, consider using columns with PEEK-lined hardware or a fully bio-inert LC system.[1]

    • Column Passivation: If using a standard stainless steel column, passivation with a strong chelating agent like EDTA can sometimes help, but this is often a temporary solution.

  • Optimize Sample Preparation:

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components.[4][5][6] Various SPE sorbents can be tested to find the optimal one for your specific sample matrix and phosphonic acid.

    • Liquid-Liquid Extraction (LLE): LLE can also be effective in cleaning up samples and reducing matrix effects.[4][5]

    • Dilution: A simple first step is to dilute your sample. This can reduce the concentration of interfering matrix components, thereby lessening ion suppression.[7]

  • Refine Chromatographic Method:

    • Column Selection:

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are well-suited for retaining and separating polar compounds like phosphonic acids.[8][9][10]

      • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their charge and is very effective for ionic species like phosphonic acids.[11][12][13] Coupling IEC with MS/MS can provide excellent selectivity and sensitivity.[11][14]

    • Mobile Phase Optimization: Adjusting the mobile phase composition (e.g., organic solvent, pH, additives) can significantly impact the separation of your analyte from matrix interferences.[2] For instance, using additives like formic acid can improve peak shape, but high concentrations can also cause ion suppression.[2]

Q2: My results show poor reproducibility and accuracy, especially at low concentrations. How can I improve this?

A: Poor reproducibility and accuracy, particularly at the lower limits of quantification (LLOQ), are classic symptoms of uncompensated ion suppression.

Solutions:

  • Incorporate an Internal Standard (IS): The use of an internal standard is crucial for accurate and reproducible quantification.

    • Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS is the gold standard as it has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression.[5][6][11] This allows for reliable compensation of signal variability.

    • Structural Analog Internal Standard: If a SIL-IS is unavailable, a close structural analog that does not occur in the sample can be used.

  • Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is identical to your sample matrix.[3][6] This helps to mimic the ion suppression effects seen in the actual samples, leading to more accurate quantification.

  • Standard Addition: The method of standard addition, where known amounts of the analyte are spiked into the actual sample, can be a very accurate way to quantify the analyte in the presence of significant matrix effects.[3]

Q3: How can I confirm that ion suppression is the cause of my analytical issues?

A: A post-column infusion experiment is a definitive way to identify the regions in your chromatogram where ion suppression is occurring.[3][4][7]

Experimental Protocol: Post-Column Infusion

  • Setup:

    • A syringe pump continuously infuses a standard solution of your phosphonic acid analyte at a constant flow rate.

    • The output from the LC column is connected to a T-junction.

    • The output from the syringe pump is also connected to the T-junction.

    • The combined flow from the T-junction is directed to the mass spectrometer's ion source.

  • Procedure:

    • Begin the infusion and allow the MS signal for your analyte to stabilize, establishing a baseline.

    • Inject a blank matrix sample (a sample prepared in the same way as your actual samples but without the analyte) onto the LC column and run your chromatographic method.

  • Interpretation:

    • Any dip or decrease in the stable baseline signal indicates a region of ion suppression caused by co-eluting matrix components.

    • By comparing the retention time of your analyte with the regions of ion suppression, you can determine if your analyte is being affected.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for Phosphonic Acids from Biological Fluids

  • Sample Pre-treatment:

    • Thaw plasma/serum samples at room temperature.

    • Centrifuge at 10,000 x g for 10 minutes to pellet any precipitates.

    • To 500 µL of supernatant, add 500 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • SPE Procedure (Example using a Mixed-Mode Anion Exchange Sorbent):

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Equilibration: Equilibrate the cartridge with 1 mL of the initial mobile phase (e.g., 95% acetonitrile with 0.1% formic acid).

    • Loading: Load the pre-treated sample supernatant onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of a solvent designed to remove neutral and weakly retained interferences (e.g., 5% methanol in acetonitrile).

    • Elution: Elute the phosphonic acid analyte with 1 mL of a solvent that disrupts the interaction with the sorbent (e.g., 5% ammonia in methanol).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques on the Recovery and Matrix Effect for a Model Phosphonic Acid in Human Plasma.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)RSD (%) (n=6)
Protein Precipitation (Acetonitrile)95.2-45.812.5
Liquid-Liquid Extraction (Ethyl Acetate)78.5-22.38.2
Solid-Phase Extraction (Mixed-Mode Anion Exchange)91.3-8.74.1

Matrix Effect (%) = (Peak area in post-extraction spiked sample / Peak area in neat solution - 1) x 100. A negative value indicates ion suppression.

Visualizations

IonSuppressionWorkflow start Start: Ion Suppression Suspected check_system 1. Check LC System Suitability start->check_system use_inert Use Metal-Free/PEEK Hardware check_system->use_inert Metal Interactions? optimize_sample_prep 2. Optimize Sample Preparation check_system->optimize_sample_prep No Metal Interactions use_inert->optimize_sample_prep spe Solid-Phase Extraction (SPE) optimize_sample_prep->spe lle Liquid-Liquid Extraction (LLE) optimize_sample_prep->lle dilution Sample Dilution optimize_sample_prep->dilution optimize_chromatography 3. Optimize Chromatography spe->optimize_chromatography lle->optimize_chromatography dilution->optimize_chromatography change_column Change Column (HILIC, IEC) optimize_chromatography->change_column adjust_mobile_phase Adjust Mobile Phase optimize_chromatography->adjust_mobile_phase use_is 4. Use Internal Standard change_column->use_is adjust_mobile_phase->use_is sil_is Stable Isotope-Labeled IS use_is->sil_is end End: Minimized Ion Suppression sil_is->end

Caption: A troubleshooting workflow for addressing ion suppression.

PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion System lc_pump LC Pump (Mobile Phase) injector Injector (Blank Matrix) lc_pump->injector column LC Column injector->column tee T-Junction column->tee syringe_pump Syringe Pump (Analyte Standard) syringe_pump->tee ms Mass Spectrometer tee->ms

References

Improving chromatographic peak shape for fosetyl-aluminum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the chromatographic peak shape of fosetyl-aluminum.

Troubleshooting Guide: Common Peak Shape Issues

Poor peak shape in the chromatographic analysis of fosetyl-aluminum can compromise the accuracy and precision of quantification. Below are common issues, their potential causes, and recommended solutions.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetry factor greater than 1, where the latter part of the peak is drawn out.

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Silanol Interactions Fosetyl-aluminum, being highly polar, can interact with active silanol groups on the surface of silica-based columns. This is a common issue with standard C18 columns.[1][2]
Use an end-capped column: Select a column with proper end-capping to minimize exposed silanols.
Employ a specialized polar pesticide column: Columns like those with amide or porous graphitic carbon (PGC) phases are designed to handle highly polar analytes.[1][3]
Mobile phase modification: Add a competitive amine (e.g., n-butylamine) to the mobile phase to act as an ion-pairing agent and block silanol sites.[4][5]
Column Overload Injecting too much sample can lead to peak tailing.
Reduce sample concentration: Dilute the sample and reinject.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of fosetyl-aluminum and its interaction with the stationary phase. A suboptimal pH can lead to tailing.[4]
Adjust mobile phase pH: Experiment with the mobile phase pH. For ion-pair chromatography, a pH around 5.0 with an acetic acid buffer has been shown to be effective.[4][5]
Column Contamination or Degradation Accumulation of matrix components or degradation of the stationary phase can create active sites that cause tailing.
Clean the column: Follow the manufacturer's instructions for column washing.
Use a guard column: A guard column will protect the analytical column from strongly retained matrix components.
Replace the column: If cleaning is ineffective, the column may need to be replaced.

Issue 2: Peak Fronting

Peak fronting, with an asymmetry factor less than 1, is less common than tailing but can still occur.

Possible Causes & Solutions:

CauseRecommended Solution
Column Overload Injecting a sample that is too concentrated can lead to fronting, especially in certain chromatographic modes.
Dilute the sample: Reduce the concentration of the sample and reinject.
Sample Solvent Effects If the sample is dissolved in a solvent stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak. This is a known issue for polar compounds like fosetyl-aluminum when using strong organic solvents for extraction.[6]
Use a weaker sample solvent: Ideally, dissolve the sample in the initial mobile phase.
Reduce injection volume: A smaller injection volume will minimize the solvent effect.
Employ advanced injection techniques: Techniques like feed injection can mitigate solvent effects by gradually introducing the sample into the mobile phase stream.[6][7]
Poorly Packed Column Bed A channel or void in the column packing can lead to peak distortion, including fronting.
Replace the column: If a void is suspected, the column usually needs to be replaced. Using pre-packed columns from reputable manufacturers is recommended.[8]

Issue 3: Split Peaks

Split peaks can be a sign of several issues, often related to the sample introduction or the column itself.

Possible Causes & Solutions:

CauseRecommended Solution
Clogged Frit or Column Inlet Particulate matter from the sample or mobile phase can clog the inlet frit, causing the sample to be distributed unevenly onto the column.
Filter samples and mobile phases: Use 0.22 µm or 0.45 µm filters.
Use an in-line filter or guard column: These will protect the analytical column.
Reverse flush the column (if permissible): Check the column manual to see if back-flushing is allowed.
Sample Solvent Incompatibility Injecting a sample in a solvent that is not miscible with the mobile phase or is significantly stronger can cause peak splitting.[9]
Match sample solvent to mobile phase: Dissolve the sample in the initial mobile phase whenever possible.
Void at the Column Inlet A void or channel in the packing material at the head of the column can cause the sample band to split.
Replace the column: This is typically not repairable.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to get good peak shape for fosetyl-aluminum on a standard C18 column?

A1: Fosetyl-aluminum is a highly polar and ionic compound.[10][11] Standard C18 columns, which separate based on hydrophobicity, provide very little retention for such polar molecules.[1][2] This often leads to elution near or in the solvent front, resulting in poor peak shape and potential for matrix interference.[11][12] Additionally, any exposed, active silanol groups on the silica backbone of the C18 column can cause secondary interactions, leading to significant peak tailing.[13]

Q2: What are the best alternative column chemistries for fosetyl-aluminum analysis?

A2: Several alternative approaches provide better retention and peak shape:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and are a popular choice for fosetyl-aluminum analysis.[1][10][11] They use a high percentage of organic solvent in the mobile phase to create a water-rich layer on the stationary phase, into which polar analytes can partition.

  • Ion-Pair Reversed-Phase Chromatography: This technique involves adding an ion-pairing reagent (e.g., n-butylamine, n-hexylamine) to the mobile phase.[4][5] The reagent pairs with the ionic fosetyl-aluminum, forming a neutral complex that has better retention on a reversed-phase column.

  • Mixed-Mode Chromatography: These columns have both reversed-phase and ion-exchange characteristics, allowing for multiple retention mechanisms that can be effective for polar and ionic compounds.[1][2]

  • Porous Graphitic Carbon (PGC) Columns: PGC columns offer a unique stationary phase that can retain very polar compounds and are a good alternative to silica-based columns.[1]

Q3: How does the mobile phase composition affect the peak shape of fosetyl-aluminum?

A3: The mobile phase is critical for achieving good peak shape. Key factors include:

  • Organic Modifier: The type and concentration of the organic solvent (typically acetonitrile or methanol) will control the retention time. In HILIC, a high organic content is needed for retention.

  • Aqueous Component and pH: The pH of the aqueous portion of the mobile phase influences the ionization state of fosetyl-aluminum and any residual silanols on the column. Buffers like acetic acid or formic acid are often used to control the pH.[4][14]

  • Additives: As mentioned, ion-pairing agents can significantly improve peak shape in reversed-phase methods by masking secondary interactions.[5][13]

Q4: Can my sample preparation method affect peak shape?

A4: Absolutely. The Quick Polar Pesticides (QuPPe) method is commonly used for extraction.[2] However, it's important to consider the following:

  • Matrix Effects: Co-extracted matrix components can interfere with the chromatography, potentially causing peak distortion or signal suppression/enhancement in the detector.[11] A thorough cleanup step, such as solid-phase extraction (SPE), may be necessary.[1]

  • Final Sample Solvent: The solvent used to dissolve the final extract for injection is crucial. As detailed in the troubleshooting section, using a solvent that is stronger than the mobile phase can lead to significant peak fronting and broadening.[6] It is always best to dissolve the sample in the initial mobile phase.

Experimental Protocols

Example Protocol 1: Ion-Pair Reversed-Phase HPLC-ELSD

This protocol is based on a method for the analysis of fosetyl-aluminum in technical or formulated substances.[5]

  • Column: Symmetry Shield RP18

  • Mobile Phase: 8:92 (v/v) mixture of methanol and water containing 0.5% n-butylamine, with the pH adjusted to 5.0 with acetic acid.[5]

  • Flow Rate: 0.8 mL/min[5]

  • Detection: Evaporative Light Scattering Detector (ELSD)

  • Methodology: An appropriate amount of the sample is dissolved in the mobile phase, sonicated, and brought to volume. A 10 µL aliquot is then injected into the HPLC system. Quantification is performed using an external standard calibration curve.[4]

Example Protocol 2: HILIC-MS/MS

This protocol is a general representation for the analysis of fosetyl-aluminum in complex matrices like wheat flour.[11]

  • Column: BEH amide column

  • Mobile Phase A: Water with an additive (e.g., ammonium formate)

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a high percentage of mobile phase B (e.g., 90%) to retain fosetyl-aluminum. Gradually decrease the percentage of B to elute the analyte.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35-40 °C[11][14]

  • Injection Volume: 3 µL[14]

  • Detection: Triple Quadrupole Mass Spectrometer (MS/MS) in Multiple Reaction Monitoring (MRM) mode.

  • Methodology: Samples are extracted using a suitable procedure (e.g., QuPPe). The extract is then diluted, filtered, and injected into the LC-MS/MS system. Matrix-matched calibration standards are often necessary for accurate quantification due to potential matrix effects.[11]

Data Presentation

Table 1: Comparison of Chromatographic Columns for Fosetyl-Aluminum Analysis
Column TypeStationary PhaseTypical Performance for Fosetyl-AluminumReference
Reversed-Phase C18Low retention, often requires ion-pairing agents to achieve acceptable peak shape.[1][11]
HILIC Amide, ZwitterionicGood retention and peak shape for highly polar fosetyl-aluminum.[1][10][11]
Ion-Pair C18 with ion-pairing reagentImproved retention and peak shape compared to standard reversed-phase.[4][5]
Mixed-Mode Reversed-Phase/Ion-ExchangeCan provide good retention and selectivity.[1][2]
Porous Graphitic Carbon (PGC) Graphitic CarbonExcellent retention for very polar compounds.[1]

References

Separation of phosphonic acid from isobaric interferences

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of phosphonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the separation of phosphonic acid from isobaric interferences.

Frequently Asked Questions (FAQs)

Q1: What makes the analysis of phosphonic acid challenging?

A1: The analysis of phosphonic acid is challenging due to its high polarity and low molecular weight. These properties make it difficult to retain on traditional reversed-phase liquid chromatography columns and can lead to low sensitivity and poor peak shapes in mass spectrometry.[1] Additionally, phosphonic acid is prone to isobaric interferences, most notably from phosphoric acid, which is often present in high concentrations in various samples.[2][3]

Q2: What are the common analytical techniques for phosphonic acid analysis?

A2: Due to its challenging properties, specialized analytical methods are required. The most common techniques include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the quantification of phosphonic acid.[1][4][5][6][7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are effective for retaining and separating highly polar compounds like phosphonic acid.[1][8]

  • Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange properties to improve the separation of ionic and highly hydrophilic analytes.[9][10]

  • Porous Graphitic Carbon (PGC) Chromatography: PGC columns can be used with volatile mobile phases, making them suitable for both mass spectrometry and evaporative light-scattering detection.[11]

  • QuPPe Method (Quick Polar Pesticides Method): This is a specific extraction protocol designed for highly polar pesticides like phosphonic acid.[2][12]

Q3: What is the primary source of isobaric interference in phosphonic acid analysis, and how can it be addressed?

A3: The primary isobaric interference is from phosphoric acid, which is naturally present in many samples and can compromise the chromatographic separation, leading to signal suppression or false negatives.[2][3] To address this, several strategies can be employed:

  • Chromatographic Separation: Utilizing HILIC or mixed-mode chromatography can improve the separation between phosphonic acid and phosphoric acid.[1][9]

  • Sample Dilution: Diluting the sample extract can significantly improve the chromatographic separation, allowing for proper peak integration.[2][3]

  • Mass Spectrometry Transitions: While the qualifier mass transition of phosphonic acid (m/z 81/63) can be interfered with by phosphoric acid, another transition (m/z 81/79) is less prone to this interference and can be used for accurate quantification.[2]

  • Isotopically Labeled Internal Standards (ILIS): Using an ILIS, such as ¹⁸O₃-phosphonic acid, can help distinguish phosphonic acid from phosphoric acid based on elution time and peak shape.[1][2]

Troubleshooting Guides

Issue 1: Poor Peak Shape and/or Low Retention of Phosphonic Acid
Possible Cause Suggested Solution
Inadequate retention on reversed-phase column.Switch to a HILIC, mixed-mode, or anionic polar pesticide column specifically designed for polar compounds.[1][9]
Suboptimal mobile phase composition.Optimize the mobile phase. For HILIC, ensure a high percentage of organic solvent. For mixed-mode, adjust the buffer concentration and pH.[9]
Matrix effects.Use an isotopically labeled internal standard (ILIS) to compensate for matrix effects.[1] Consider sample cleanup procedures like solid-phase extraction (SPE).[10]
Issue 2: Co-elution with and/or Interference from Phosphoric Acid
Possible Cause Suggested Solution
Insufficient chromatographic resolution.Optimize the chromatographic gradient and flow rate. Consider using a longer column or a column with a different selectivity. Diluting the sample extract can also improve separation.[2][3]
In-source fragmentation of fosetyl-Al.If analyzing for both fosetyl-Al and phosphonic acid, measure them separately to avoid the formation of phosphonic acid from fosetyl-Al in the mass spectrometer source.[2]
Incorrect MRM transition selection.Use the m/z 81 -> 79 transition for quantification as it is less susceptible to interference from phosphoric acid compared to the m/z 81 -> 63 transition.[2]
Issue 3: Low Sensitivity and/or High Limits of Quantification (LOQs)
Possible Cause Suggested Solution
Poor ionization efficiency.Optimize mass spectrometer source parameters such as capillary voltage, source temperature, and gas flows.[5][6]
Matrix suppression.Implement a sample cleanup step using SPE or dilute the sample.[2][10] The use of an ILIS can also help correct for signal suppression.[1]
Inefficient extraction from the sample matrix.Utilize a validated extraction method like the QuPPe (Quick Polar Pesticides) method, which is designed for highly polar analytes.[2][12]

Experimental Protocols

Representative LC-MS/MS Method for Phosphonic Acid in Water

This protocol is a general representation based on common practices.[5][6]

  • Instrumentation: Agilent 1290 Infinity I LC system coupled to an Agilent 6495a Triple Quadrupole MS.[5][6]

  • Column: Luna 3 µm Polar Pesticides, 100 x 2.1 mm or Venusil HILIC 3 µm, 100 x 2.1 mm.[5][6]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • Time (min) | %B

    • --- | ---

    • 0 | 5

    • 1 | 5

    • 7 | 90

    • 10 | 90

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30-60 °C

  • MS Detection: Multiple Reaction Monitoring (MRM)

  • Ionization Mode: Electrospray Ionization (ESI) Negative

  • MRM Transitions:

    • Quantitative: 81 -> 79

    • Qualitative: 81 -> 63

Sample Preparation: QuPPe Method Overview

The Quick Polar Pesticides (QuPPe) method is a widely adopted procedure for extracting phosphonic acid from various food matrices.[2][12]

G cluster_sample_prep QuPPe Sample Preparation Workflow sample Homogenized Sample extraction Add acidified methanol and shake sample->extraction centrifuge1 Centrifuge extraction->centrifuge1 filter Filter supernatant centrifuge1->filter dilute Dilute with mobile phase filter->dilute analysis Inject into LC-MS/MS dilute->analysis

Caption: A simplified workflow of the QuPPe method for phosphonic acid extraction.

Quantitative Data Summary

Analytical Method Matrix LOQ (mg/kg or µg/L) Recovery (%) RSD (%) Reference
LC-MS/MS with Anionic Polar Pesticide columnApple, Rooibos, Rice, Almond0.1 and 1 mg/kg (fortification levels)77-107< 5[1]
Mixed-mode HPLC-MS/MSFood Samples0.025 mg/L70-110< 17[9]
LC-MS/MS with Luna Polar Pesticides columnWater2.0 µg/L92-120N/A[5]
LC-MS/MS with Venusil HILIC columnWater2.0 µg/L92-120N/A[6]

Visual Troubleshooting Guide

G cluster_troubleshooting Troubleshooting Logic for Phosphonic Acid Analysis start Analytical Issue Encountered peak_issue Poor Peak Shape / Low Retention? start->peak_issue interference_issue Co-elution / Interference? peak_issue->interference_issue No solution1 Use HILIC/Mixed-Mode Column Optimize Mobile Phase peak_issue->solution1 Yes sensitivity_issue Low Sensitivity? interference_issue->sensitivity_issue No solution2 Dilute Sample Use m/z 81->79 Transition Optimize Chromatography interference_issue->solution2 Yes solution3 Optimize MS Source Improve Sample Cleanup Use ILIS sensitivity_issue->solution3 Yes end Problem Resolved sensitivity_issue->end No solution1->end solution2->end solution3->end

Caption: A decision tree for troubleshooting common issues in phosphonic acid analysis.

References

Minimizing in-source fragmentation of fosetyl-aluminum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the fungicide fosetyl-aluminum. The focus is on minimizing in-source fragmentation and ensuring accurate quantification during liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is fosetyl-aluminum and why is its analysis challenging?

A1: Fosetyl-aluminum is a systemic fungicide used to control fungal diseases in various crops.[1][2] Analytically, it presents challenges due to its high polarity, ionic nature, and rapid degradation in aqueous solutions to phosphonic acid.[1][3][4] These properties make it difficult to retain on traditional reversed-phase chromatography columns and can lead to complex sample preparation requirements.[5][6]

Q2: What are the typical mass-to-charge ratios (m/z) for fosetyl analysis in negative ion mode?

A2: In negative electrospray ionization (ESI) mode, the deprotonated molecule (precursor ion) of fosetyl is observed at m/z 109.[3][5] The primary product ions resulting from collision-induced dissociation (CID) are m/z 81, m/z 63, and m/z 79. The transition m/z 109 → 81 is the most intense and commonly used for quantification.[3]

Q3: What is in-source fragmentation and how can it affect my results?

A3: In-source fragmentation (or in-source decay) is the breakdown of analyte ions within the ion source of the mass spectrometer before they enter the mass analyzer.[7] This can lead to an underestimation of the true precursor ion signal and an overestimation of fragment ions, potentially compromising the accuracy and sensitivity of quantification.[7] For fosetyl-aluminum, significant in-source fragmentation would manifest as a weak m/z 109 signal and a strong signal for ions like m/z 81 in the full scan spectrum.

Q4: Can I quantify fosetyl-aluminum using a fragment ion as the precursor in my MRM method?

A4: While it is technically possible, it is generally not recommended as a primary approach. Quantification should ideally be based on the transition from the true precursor ion (m/z 109 for fosetyl) to a specific product ion.[8] Relying on a fragment ion as the precursor can lead to questions about data integrity and may not be acceptable for regulatory purposes. However, if in-source fragmentation is unavoidable and severe, using a fragment as a precursor might be a pragmatic solution, provided the method is thoroughly validated.[8]

Troubleshooting Guide

Issue 1: Low or no signal for the fosetyl precursor ion (m/z 109).

This is a common issue that can be caused by several factors, including in-source fragmentation, poor ionization, or sample degradation.

Potential Cause Recommended Solution
Excessive In-Source Fragmentation Decrease the fragmentor or cone voltage in the ion source settings.[7][9] Lowering these voltages reduces the energy imparted to the ions as they enter the mass spectrometer, thus minimizing their breakdown.
Reduce the ion source temperature. High temperatures can cause thermal degradation of labile compounds like fosetyl-aluminum.[7][10]
Sample Degradation Fosetyl-aluminum rapidly hydrolyzes to phosphonic acid in water.[3][4] Ensure samples are prepared fresh and analyzed promptly. If storage is necessary, keep extracts at low temperatures (e.g., -20°C) in the dark.[5]
Poor Ionization Optimize the mobile phase composition. The use of small amounts of additives like formic acid or ammonium formate can influence ionization efficiency.[8][11] However, be aware that different additives can have varying effects, and what works for one compound may not be optimal for another.[8]
Matrix Effects Co-eluting matrix components can suppress the ionization of fosetyl-aluminum.[5] Improve sample cleanup using Solid Phase Extraction (SPE) or dilute the sample extract to minimize matrix suppression.[3][12]

Issue 2: Poor chromatographic peak shape or retention.

Fosetyl-aluminum's high polarity makes it challenging for traditional reversed-phase LC.

Potential Cause Recommended Solution
Inadequate Retention Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is designed to retain polar compounds.[3][5] Porous graphitic carbon or specialized polar pesticide columns are also effective.[11][13]
Poor Peak Shape Ensure compatibility between the sample solvent and the mobile phase. A high percentage of water in the sample solvent can lead to peak distortion in HILIC. The final extract is often diluted in a high concentration of acetonitrile before injection.[5]
Optimize the mobile phase gradient and pH to improve peak symmetry.

Experimental Protocols

Protocol 1: Sample Preparation using QuPPe Method

The "Quick Polar Pesticides" (QuPPe) method is commonly used for extracting fosetyl-aluminum from various matrices.

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of methanol with 1% formic acid.

  • Shaking: Shake vigorously for 1-2 minutes.

  • Centrifugation: Centrifuge at >4000 rpm for 5 minutes.

  • Filtration: Take an aliquot of the supernatant and filter it through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

This is a generalized protocol. For specific matrices, adjustments may be necessary. Refer to established methods like the official EU Reference Laboratory QuPPe procedure.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the analysis of fosetyl-aluminum. Optimization will be required for your specific instrumentation.

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: HILIC column (e.g., BEH Amide) or a specialized polar pesticides column[5][11]

  • Mobile Phase A: Water with 0.3% Formic Acid[11]

  • Mobile Phase B: Acetonitrile with 0.3% Formic Acid[11]

  • Gradient: A suitable gradient starting at a high percentage of organic phase (e.g., 98% B) and decreasing to elute the polar analyte.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 3 - 10 µL[11][13]

  • Column Temperature: 40 °C[11]

  • Mass Spectrometer: Triple Quadrupole with ESI source

  • Ionization Mode: Negative ESI

  • MRM Transitions: See Table 1 below.

Quantitative Data Summary

Table 1: Optimized Mass Spectrometry Parameters for Fosetyl-Aluminum

The following parameters are a compilation from various studies and serve as a recommended starting point for method development.

ParameterValueReference
Precursor Ion (m/z) 109[3][5]
Product Ion (Quantifier, m/z) 81[3]
Product Ion (Qualifier, m/z) 63[3]
Fragmentor/Cone Voltage (V) 30 - 90[5][10]
Collision Energy (eV) 10[5]
Capillary Voltage (kV) -2.3[5]
Source Temperature (°C) 150[5]
Desolvation Temperature (°C) 500[5]
Desolvation Gas Flow (L/hr) 700[5]

Note: Optimal voltages and temperatures are instrument-dependent and should be determined empirically.[7]

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Homogenized Sample Extraction Extraction with Methanol/Formic Acid Sample->Extraction Centrifuge Centrifugation Extraction->Centrifuge Filter Filtration (0.2 µm) Centrifuge->Filter HILIC HILIC Separation Filter->HILIC ESI Negative ESI Source HILIC->ESI MS Triple Quadrupole MS (MRM Mode) ESI->MS Data Data MS->Data Data Acquisition & Quantification

Caption: High-level workflow for fosetyl-aluminum analysis.

troubleshooting_logic Start Low or No m/z 109 Signal Cause1 Check Fragmentor/ Cone Voltage Start->Cause1 Cause2 Check Source Temperature Start->Cause2 Cause3 Consider Sample Degradation Start->Cause3 Cause4 Evaluate Matrix Effects Start->Cause4 Action1 Decrease Voltage Cause1->Action1 Action2 Lower Temperature Cause2->Action2 Action3 Prepare Fresh Sample & Analyze Promptly Cause3->Action3 Action4 Improve Cleanup or Dilute Sample Cause4->Action4

Caption: Troubleshooting logic for a weak precursor ion signal.

References

Technical Support Center: Optimizing Mobile Phase Composition for Polar Pesticide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing mobile phase composition in polar pesticide analysis. This resource is designed for researchers, scientists, and professionals in drug development to provide practical guidance, troubleshooting tips, and detailed methodologies for this challenging analytical task.

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of polar pesticides challenging?

A1: The analysis of polar pesticides is challenging primarily due to their high water solubility and low hydrophobicity. This makes them difficult to retain on conventional reversed-phase (RP) liquid chromatography (LC) columns, which are designed for nonpolar compounds.[1][2] Key difficulties include:

  • Poor retention: Polar pesticides have little affinity for the nonpolar stationary phase in RPLC, leading to elution near or at the void volume.[1][2]

  • Poor peak shape: Secondary interactions with the stationary phase can lead to peak tailing or fronting, compromising resolution and quantification.

  • Matrix effects: Co-eluting matrix components in complex samples like food and environmental extracts can interfere with the ionization of polar pesticides in mass spectrometry (MS), leading to ion suppression or enhancement.

Q2: What are the most common chromatographic techniques for analyzing polar pesticides?

A2: Due to the challenges with traditional RPLC, several alternative techniques are employed:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is a widely used technique that utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[3] In HILIC, a water-rich layer is formed on the stationary phase, and polar analytes are retained through partitioning between this layer and the bulk mobile phase.

  • Reversed-Phase Liquid Chromatography (RPLC) with Modifications: While standard RPLC is not ideal, modifications can improve performance. This includes using columns with more polar stationary phases or employing ion-pairing reagents in the mobile phase to enhance the retention of ionic polar pesticides.

  • Ion Chromatography (IC): IC is effective for separating ionic polar pesticides by utilizing ion-exchange stationary phases.[4]

  • Mixed-Mode Chromatography (MMC): These columns combine multiple retention mechanisms, such as reversed-phase and ion-exchange, to improve the separation of a wide range of analytes, including polar pesticides.

Q3: What are the key mobile phase parameters to optimize for polar pesticide analysis?

A3: The following mobile phase parameters are crucial for achieving optimal separation:

  • Organic Modifier: Acetonitrile is the most common organic modifier in HILIC due to its aprotic nature and ability to facilitate the formation of the aqueous layer on the stationary phase. In RPLC, methanol or acetonitrile are used.

  • Aqueous Component: The percentage of the aqueous component (water or buffer) in the mobile phase significantly impacts retention. In HILIC, increasing the aqueous content decreases retention, while in RPLC, it increases retention for polar compounds.

  • pH: The mobile phase pH is critical for ionizable polar pesticides. Adjusting the pH can alter the charge state of the analyte and the stationary phase, thereby influencing retention, selectivity, and peak shape. For robust methods, it is recommended to work at a pH at least two units away from the analyte's pKa.[3]

  • Buffer Type and Concentration: Buffers are essential for controlling the mobile phase pH and improving peak shape. Volatile buffers like ammonium formate and ammonium acetate are preferred for LC-MS applications.[3] Buffer concentration can affect retention and peak shape; a typical starting concentration is 10-20 mM.[3]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question Possible Causes Solutions
My peaks are tailing. Secondary interactions between the analyte and the stationary phase.Adjust the mobile phase pH to suppress the ionization of the analyte or the stationary phase. Increase the buffer concentration to mask active sites on the stationary phase.
Column overload.Reduce the injection volume or dilute the sample.
Mismatch between the injection solvent and the mobile phase.Dissolve the sample in a solvent that is weaker than or similar in composition to the initial mobile phase.
My peaks are fronting. Column overload.Reduce the injection volume or dilute the sample.
Injection of the sample in a solvent stronger than the mobile phase.Prepare the sample in the initial mobile phase or a weaker solvent.
Column void or channeling.Replace the column.

Issue 2: Low or No Retention

Question Possible Causes Solutions
My polar pesticides are not retained on the column. Inappropriate column chemistry for the analytes.For highly polar compounds, consider using a HILIC column instead of a standard C18 column.
Mobile phase is too strong (in HILIC).In HILIC, the aqueous component is the strong solvent. Decrease the percentage of water or buffer in the mobile phase to increase retention.
Mobile phase is too weak (in RPLC).In RPLC, increase the percentage of the aqueous component to enhance the retention of polar analytes.
Incorrect mobile phase pH for ionizable analytes.Adjust the pH to ensure the analytes are in a form that is better retained by the stationary phase.

Issue 3: Inconsistent Retention Times

Question Possible Causes Solutions
The retention times of my peaks are shifting between injections. Insufficient column equilibration time, especially in HILIC.HILIC columns require longer equilibration times than RPLC columns to establish a stable water layer. Ensure a sufficient equilibration period between injections.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure it is well-mixed. Use a bottle cap that allows for pressure equalization to prevent solvent evaporation.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.
Mobile phase pH drift.Ensure the buffer has sufficient capacity and is within its effective pH range.

Data Presentation

Table 1: Effect of Mobile Phase pH on the Retention Factor (k) of Ionizable Polar Pesticides in RPLC

Analyte (pKa)Mobile Phase pHRetention Factor (k)
Acidic Pesticide A (pKa 4.5)2.58.2
3.55.1
4.52.6
5.51.1
Basic Pesticide B (pKa 8.0)7.01.5
8.03.2
9.06.8
10.09.5

Note: Data is illustrative, based on the principle that suppressing ionization increases retention in RPLC.

Table 2: Influence of Buffer Concentration on Peak Asymmetry of a Polar Basic Pesticide in HILIC

Buffer Concentration (Ammonium Formate)Peak Asymmetry Factor
5 mM1.8 (Tailing)
10 mM1.3
20 mM1.1
50 mM1.0 (Symmetrical)

Note: Data is illustrative, demonstrating the general trend of improved peak shape with increasing buffer concentration in HILIC.

Table 3: Comparison of Gradient Elution Programs for Multi-residue Polar Pesticide Analysis

Time (min)% Mobile Phase B (Program 1)% Mobile Phase B (Program 2)
0.025
1.025
5.02030
8.09095
10.09095
10.125
12.025

Note: Program 1 is a shallower gradient suitable for resolving closely eluting isomers, while Program 2 is a steeper gradient for faster analysis of a wider range of polarities.

Experimental Protocols

Detailed Methodology: HILIC-MS/MS Method for the Analysis of Glyphosate and AMPA

This protocol outlines a typical HILIC-MS/MS method for the analysis of glyphosate and its major metabolite, aminomethylphosphonic acid (AMPA).

1. Materials and Reagents

  • Glyphosate and AMPA analytical standards

  • LC-MS grade acetonitrile, water, and methanol

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

2. Chromatographic Conditions

  • LC System: UHPLC system capable of accurate gradient delivery

  • Column: HILIC column, e.g., Amide-based phase (100 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

  • Mobile Phase B: 90:10 Acetonitrile:Water with 10 mM Ammonium formate and 0.1% formic acid

  • Gradient:

    Time (min) %B
    0.0 95
    1.0 95
    5.0 50
    5.1 95

    | 8.0 | 95 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray ionization (ESI), negative mode

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 500 °C

  • MRM Transitions:

    • Glyphosate: 168 > 63

    • AMPA: 110 > 63

4. Sample Preparation (QuPPe Method) The Quick Polar Pesticides (QuPPe) method is commonly used for the extraction of polar pesticides from food matrices.[4]

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acidified methanol (e.g., methanol with 1% formic acid).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter before injection.

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Define Analytical Goals (e.g., target analytes, matrix) col_select Select Column Chemistry (HILIC, RPLC, IC, or Mixed-Mode) start->col_select initial_cond Define Initial Mobile Phase Conditions - Organic Modifier (e.g., ACN) - Buffer (e.g., Ammonium Formate) - pH col_select->initial_cond scout_grad Perform Scouting Gradient initial_cond->scout_grad eval_ret Evaluate Retention and Peak Shape scout_grad->eval_ret opt_org Adjust Organic Modifier Percentage eval_ret->opt_org Low Retention opt_ph Optimize Mobile Phase pH eval_ret->opt_ph Poor Peak Shape fine_tune Fine-tune Gradient Profile eval_ret->fine_tune Acceptable opt_org->scout_grad opt_buff Optimize Buffer Concentration opt_ph->opt_buff opt_buff->scout_grad validate Validate Method fine_tune->validate Troubleshooting_Peak_Shape start Problem: Poor Peak Shape check_all_peaks Are all peaks affected? start->check_all_peaks system_issue Potential System Issue check_all_peaks->system_issue Yes chem_issue Potential Chemical Interaction check_all_peaks->chem_issue No check_connections Check for leaks and loose fittings system_issue->check_connections check_column Inspect column for voids/blockage check_connections->check_column solution Solution Implemented check_column->solution check_ph Is mobile phase pH appropriate for analyte pKa? chem_issue->check_ph adjust_ph Adjust pH check_ph->adjust_ph No check_buffer Is buffer concentration sufficient? check_ph->check_buffer Yes adjust_ph->solution inc_buffer Increase buffer concentration check_buffer->inc_buffer No check_sample_solv Is sample solvent compatible with mobile phase? check_buffer->check_sample_solv Yes inc_buffer->solution change_sample_solv Prepare sample in a weaker solvent check_sample_solv->change_sample_solv No check_sample_solv->solution Yes change_sample_solv->solution

References

Strategies to reduce background noise in fosetyl-aluminum quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and overcome common challenges in the quantification of fosetyl-aluminum.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for fosetyl-aluminum quantification?

A1: The most prevalent and robust method for quantifying fosetyl-aluminum is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] This technique offers high selectivity and sensitivity, which is crucial for detecting the low residue levels often found in various samples.[1] Specifically, methods utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) are well-suited for retaining the highly polar nature of fosetyl-aluminum.[4][5]

Q2: Why is background noise a significant issue in fosetyl-aluminum analysis?

A2: Background noise in fosetyl-aluminum analysis can originate from various sources, including the sample matrix, contaminated solvents, and the LC-MS system itself.[6][7] Fosetyl-aluminum is a highly polar and ionic compound, making it susceptible to interference from other polar components in the sample matrix.[1] This can lead to a high baseline, poor signal-to-noise ratios, and ultimately, inaccurate quantification.[7]

Q3: What is the "matrix effect," and how does it impact fosetyl-aluminum quantification?

A3: The matrix effect is the alteration of the ionization efficiency of the target analyte (fosetyl-aluminum) by co-eluting compounds from the sample matrix.[4] This can result in either signal suppression or enhancement, leading to underestimation or overestimation of the analyte concentration.[8] For fosetyl-aluminum, matrix effects are a common challenge, and addressing them is critical for accurate results.[4] The use of matrix-matched calibration standards is a widely accepted strategy to compensate for these effects.[1][4]

Troubleshooting Guides

High Background Noise

Q4: I am observing a high and noisy baseline in my chromatograms. What are the potential causes and how can I resolve this?

A4: High background noise can significantly impact the sensitivity and accuracy of your measurements.[7] Here are the common causes and troubleshooting steps:

  • Contaminated Solvents or Reagents:

    • Cause: Impurities in solvents (e.g., water, acetonitrile) or mobile phase additives (e.g., formic acid, ammonium acetate) can introduce background ions.[6][8] Using non-LC-MS grade reagents is a frequent source of contamination.

    • Solution: Always use high-purity, LC-MS grade solvents and additives.[6] It is also good practice to test new batches of solvents and additives before use in a full sample run.[8]

  • Sample Matrix Interference:

    • Cause: Complex sample matrices, such as those from food or environmental samples, contain numerous compounds that can contribute to background noise.[4][9]

    • Solution: Implement a robust sample preparation method to remove interfering matrix components. Techniques like the "extract-dilute-shoot" method, solid-phase extraction (SPE), or the QuPPe (Quick Polar Pesticides) method are effective.[4][5][9]

  • LC-MS System Contamination:

    • Cause: Residues from previous samples can accumulate in the injector, tubing, column, or ion source, leading to persistent background noise.[7]

    • Solution: Regularly flush the LC system with a strong solvent mixture (e.g., isopropanol:water). Clean the ion source components, such as the capillary and spray shield, according to the manufacturer's recommendations.[6][7]

Poor Peak Shape

Q5: My fosetyl-aluminum peak is showing tailing or is broad. What could be the issue?

A5: Poor peak shape can compromise resolution and integration accuracy. Consider the following:

  • Inadequate Chromatography:

    • Cause: Fosetyl-aluminum is highly polar and may exhibit poor retention and peak shape on traditional reversed-phase (C18) columns.[5]

    • Solution: Utilize a HILIC column, which is designed to retain polar compounds.[4][5] Alternatively, ion-pair chromatography can be employed to improve retention on reversed-phase columns, though care must be taken as ion-pairing reagents can contaminate the MS system.[1]

  • Column Overload:

    • Cause: Injecting too high a concentration of the analyte or matrix components can lead to peak fronting or tailing.

    • Solution: Dilute the sample extract before injection. The "extract-dilute-shoot" method is particularly effective in minimizing matrix overload.[4]

  • Secondary Interactions:

    • Cause: Interactions between the analyte and active sites on the column or in the LC system can cause peak tailing.

    • Solution: The addition of a small amount of a competing agent, like an ion-pairing reagent or a buffer, to the mobile phase can sometimes mitigate these interactions.[1]

Experimental Protocols

"Extract-Dilute-Shoot" Method for Fosetyl-Aluminum in Wheat Flour

This method is a simple and effective approach for reducing matrix effects.[4]

  • Extraction:

    • Weigh 2.00 g of the homogenized wheat flour sample into a 50 mL centrifuge tube.

    • Add 10 mL of deionized water.

    • Vortex for 1 minute to ensure the sample is fully dispersed.

    • Place the tube in an ultrasonic bath for 20 minutes.

    • Centrifuge at 8000 rpm for 5 minutes.

  • Dilution:

    • Take 100 µL of the supernatant and transfer it to a 2 mL centrifuge tube.

    • Add 600 µL of acetonitrile.

    • Vortex for 30 seconds.

  • Filtration and Injection:

    • Centrifuge at 12000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm nylon filter into an autosampler vial.

    • Inject an aliquot into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Fosetyl-Aluminum Quantification Methods

ParameterMethod 1: HILIC-MS/MS[4]Method 2: LC-MS/MS with Ion-Pairing[1]Method 3: QuPPe with LC-MS/MS[3]
Matrix Wheat FlourLettuceCereal Grains
Extraction Solvent WaterWaterAcidified Methanol
LOD 5 ng/g0.05 mg/kgNot specified
LOQ 10 ng/g0.2 mg/kg0.01 mg/kg
Recovery 95.6% - 105.2%98% - 106%84% - 94%
Key Advantage Simple, fast, and effectively reduces matrix effect.Good sensitivity and selectivity.Multi-residue method.

Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_cleanup Dilution & Cleanup cluster_analysis Analysis start Homogenized Sample extraction Add Extraction Solvent (e.g., Water) start->extraction sonicate Ultrasonication extraction->sonicate centrifuge1 Centrifugation sonicate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant Transfer Supernatant dilute Dilute with Acetonitrile supernatant->dilute centrifuge2 Centrifugation dilute->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter analysis LC-MS/MS Analysis filter->analysis Inject

Caption: Workflow of the "Extract-Dilute-Shoot" method.

troubleshooting_logic problem High Background Noise cause1 Contaminated Solvents? problem->cause1 solution1 Use LC-MS Grade Solvents & Additives cause1->solution1 Yes cause2 Matrix Interference? cause1->cause2 No solution2 Optimize Sample Prep (e.g., Dilution, SPE) cause2->solution2 Yes cause3 System Contamination? cause2->cause3 No solution3 Flush System & Clean Ion Source cause3->solution3 Yes

Caption: Troubleshooting logic for high background noise.

References

Validation & Comparative

A Comparative Guide to Method Validation for Fosetyl-Aluminum Analysis Utilizing Fosetyl-Aluminum-d15 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and food safety, accurate quantification of fosetyl-aluminum is critical. This guide provides a comparative overview of validated analytical methods for fosetyl-aluminum, with a particular focus on the use of its deuterated internal standard, fosetyl-aluminum-d15, to enhance accuracy and precision. The methods presented are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique.

Comparative Performance of Analytical Methods

The selection of an analytical method for fosetyl-aluminum is often dictated by the sample matrix, required sensitivity, and available instrumentation. The use of an isotopically labeled internal standard like this compound is a common strategy to mitigate matrix effects and improve the reliability of quantification.[1][2] Below is a summary of performance data from various validated methods.

ParameterMethod 1: Cereal Grains[3]Method 2: Wheat Flour[4]Method 3: Lettuce[5]Method 4: Garlic[6]Method 5: Sweet Cherry[2]
Analytical Technique LC-MS/MSHILIC-MS/MSLC-ESI-MS/MSHPLC-PDALC-MS/MS
Internal Standard Not specified (method noted as not requiring it)Not specifiedDiethyl phosphate (DEP)Not specifiedThis compound
Linearity (r²) ≥0.9950.9999Not specifiedNot specified>0.99
Limit of Quantification (LOQ) 0.01 mg/kg10 ng/g (0.01 mg/kg)0.2 mg/kg0.03 µg/g (0.03 mg/kg)1.08 - 2.55 µg/kg (0.001 - 0.003 mg/kg)
Limit of Detection (LOD) Not specified5 ng/g (0.005 mg/kg)0.05 mg/kg0.01 µg/g (0.01 mg/kg)Not specified
Recovery (%) 84 - 94%95.6 - 105.2%98 - 106%88 - 97%87.4 - 111.4%
Precision (RSD) 3.9 - 7.7% (Repeatability)< 6.2%< 10%< 2%< 6%

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. The following sections outline common experimental protocols for the analysis of fosetyl-aluminum.

1. Sample Preparation: Quick Polar Pesticides (QuPPe) Method

The QuPPe method is widely adopted for the extraction of polar pesticides like fosetyl-aluminum from various food matrices.[1][2]

  • Extraction: A homogenized sample (e.g., 10 g) is weighed into a centrifuge tube.

  • Internal Standard Spiking: An appropriate volume of this compound internal standard solution is added.

  • Solvent Addition: Acidified methanol (e.g., 10 mL of methanol with 1% formic acid) is added as the extraction solvent.[1]

  • Homogenization: The mixture is shaken vigorously for a specified time (e.g., 1 minute).

  • Centrifugation: The sample is centrifuged to separate the solid and liquid phases.

  • Filtration: The supernatant is filtered through a 0.22 µm filter prior to LC-MS/MS analysis.

2. Chromatographic and Mass Spectrometric Conditions

The separation and detection of fosetyl-aluminum and its internal standard are typically achieved using LC-MS/MS.

  • Liquid Chromatography (LC):

    • Column: A variety of columns can be used, including C18 and those designed for hydrophilic interaction liquid chromatography (HILIC).[7] A Hypercarb column has been noted for its efficiency and selectivity in separating matrix interferences.[1]

    • Mobile Phase: A common mobile phase composition involves a gradient of water and acetonitrile, often with additives like formic acid.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective detection. The precursor ion for fosetyl is m/z 109.[4][7] Common product ions for quantification and qualification are m/z 81 and m/z 63.[4][7]

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the analysis of fosetyl-aluminum using an internal standard.

Fosetyl_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quantification Quantification Sample Homogenized Sample Spike Spike with This compound Sample->Spike Extract Extraction (e.g., QuPPe) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration Centrifuge->Filter LC_MSMS LC-MS/MS Analysis Filter->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantify Quantification of Fosetyl-aluminum Data_Processing->Quantify Calibration Calibration Curve Calibration->Quantify

Caption: General workflow for fosetyl-aluminum analysis.

This guide highlights the robustness of LC-MS/MS methods for fosetyl-aluminum analysis, particularly when coupled with the use of this compound as an internal standard. The presented data and protocols offer a valuable resource for researchers to select and implement a suitable method for their specific analytical needs.

References

Determining the limit of detection (LOD) and quantification (LOQ) for phosphonic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of phosphonic acid are critical. This guide provides a comparative overview of common analytical methods for determining the limit of detection (LOD) and limit of quantification (LOQ) of phosphonic acid, supported by experimental data and detailed protocols. Phosphonic acid and its derivatives are important in various fields, but their high polarity presents analytical challenges. This guide aims to equip you with the knowledge to select the most suitable method for your specific research needs.

Comparison of Analytical Methods

The determination of phosphonic acid at low concentrations is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography with Flame Photometric Detection (GC-FPD), and Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD). Each method offers distinct advantages and is suited for different applications and matrices.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Citation(s)
LC-MS/MS Water0.6 µg/L2.0 µg/L[1][2]
Cereal Grains-0.05 mg/kg[3]
Pomegranate-0.025 mg/L[4]
Wastewater-0.6 - 2.3 µg/L[5]
Surface Water-0.04 - 0.16 µg/L[5]
GC-FPD Cereal Grains-0.1 - 0.5 mg/kg[3]
GC-NPD Cereal Grains-0.1 - 0.5 mg/kg[3]

Note: The performance of each method can vary depending on the specific instrumentation, experimental conditions, and the complexity of the sample matrix. The values presented in this table are indicative and should be used as a general guide.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the analysis of phosphonic acid, often not requiring derivatization.

Sample Preparation (QuPPe Method for Food Matrices): The Quick Polar Pesticides (QuPPe) method is commonly used for the extraction of phosphonic acid from various food matrices.[6]

  • Extraction: Homogenize 10 g of the sample with 10 mL of methanol containing 1% formic acid.

  • Centrifugation: Centrifuge the extract to separate the solid and liquid phases.

  • Dilution: Dilute an aliquot of the supernatant with water before injection into the LC-MS/MS system.

Chromatographic Conditions:

  • Column: A column designed for polar pesticides, such as a Hypercarb column or a mixed-mode column, is typically used.[6]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile with formic acid) is commonly employed.

  • Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.

  • Injection Volume: 5-20 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally used for phosphonic acid.[6]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for phosphonic acid.

Gas Chromatography (GC-FPD and GC-NPD)

Gas chromatography methods for phosphonic acid analysis necessitate a derivatization step to convert the non-volatile phosphonic acid into a volatile derivative suitable for GC analysis.[3]

Derivatization: A common derivatization procedure involves methylation or silylation.[1][2][3]

  • Esterification: The phosphonic acid is converted to its methyl ester using a methylating agent like diazomethane or trimethyl orthoacetate in the presence of acetic acid.[7]

  • Silylation: Alternatively, silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to create trimethylsilyl derivatives.[1][2]

GC Conditions:

  • Column: A capillary column suitable for the analysis of the specific derivatives is chosen.

  • Carrier Gas: Helium or nitrogen is typically used as the carrier gas.

  • Temperature Program: A temperature gradient is programmed to ensure the separation of the derivatized phosphonic acid from other components in the sample.

  • Injector: A split/splitless injector is commonly used.

Detector Conditions:

  • Flame Photometric Detector (FPD): This detector is highly selective for phosphorus-containing compounds. The detector is operated in phosphorus mode.

  • Nitrogen-Phosphorus Detector (NPD): This detector is also highly selective for phosphorus and nitrogen-containing compounds, offering high sensitivity.

Workflow for Determining LOD and LOQ

The determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a critical step in method validation. It establishes the lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy. The following diagram illustrates a general workflow for this process.

LOD_LOQ_Workflow General Workflow for LOD and LOQ Determination cluster_prep Preparation cluster_analysis Analysis cluster_approach Approach Selection cluster_calculation Calculation cluster_validation Validation prep_standards Prepare a series of low-concentration standards and blank samples analyze_samples Analyze the standards and blanks using the developed analytical method prep_standards->analyze_samples select_approach Choose an approach for LOD/LOQ calculation analyze_samples->select_approach sn_ratio Signal-to-Noise Ratio LOD: S/N = 3 LOQ: S/N = 10 select_approach->sn_ratio Based on Instrumental Noise cal_curve Calibration Curve Method LOD = 3.3 * (SD of response / Slope) LOQ = 10 * (SD of response / Slope) select_approach->cal_curve Based on Calibration Data validate_lod_loq Verify the calculated LOD and LOQ by analyzing spiked samples at these concentrations sn_ratio->validate_lod_loq cal_curve->validate_lod_loq

Caption: General workflow for LOD and LOQ determination.

Conclusion

The choice of analytical method for determining the LOD and LOQ of phosphonic acid depends on several factors, including the required sensitivity, the nature of the sample matrix, and the available instrumentation.

  • LC-MS/MS stands out for its high sensitivity and selectivity, often allowing for the direct analysis of phosphonic acid without the need for derivatization. This makes it a powerful tool for complex matrices and trace-level detection.

  • GC-FPD and GC-NPD are robust and reliable techniques, particularly for volatile compounds. However, the mandatory derivatization step for phosphonic acid adds complexity to the sample preparation process. These methods can be a cost-effective alternative when the sensitivity of LC-MS/MS is not required.

For researchers and professionals in drug development, a thorough understanding of these methods and their respective performance characteristics is essential for generating accurate and reliable data on phosphonic acid levels in their samples. This guide provides a foundational comparison to aid in the selection of the most appropriate analytical strategy.

References

Inter-laboratory Comparison of Fosetyl-Aluminum Residue Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the performance of analytical laboratories in the quantification of the fungicide fosetyl-aluminum and its metabolites reveals a landscape of varied proficiency and highlights the critical role of standardized methods. This guide provides an objective comparison of laboratory performance, supported by experimental data from proficiency tests and multi-laboratory validation studies, offering valuable insights for researchers, scientists, and professionals in drug development and food safety.

Fosetyl-aluminum is a widely used systemic fungicide that is highly effective against a range of plant diseases. However, its rapid degradation to phosphonic acid and ethylphosphonic acid in plants and the environment necessitates accurate and reliable analytical methods to ensure food safety and compliance with regulatory limits. Inter-laboratory comparisons and proficiency tests are crucial for assessing and improving the quality and comparability of data generated by different laboratories.

Data Presentation: A Comparative Look at Laboratory Performance

While specific data from recent European Union Proficiency Tests (EUPTs) on fosetyl-aluminum, including detailed results from all participating laboratories, are not always publicly accessible in comprehensive reports, this guide synthesizes available information from multi-laboratory validation studies to provide a representative overview of expected performance.

The following table summarizes the performance characteristics of an LC-MS/MS method for the simultaneous determination of fosetyl-aluminum and phosphonic acid in cereals, as reported in a multi-laboratory validation study. This data provides a benchmark for laboratories involved in residue analysis.

AnalyteSpiking Level (mg/kg)Mean Recovery (%)Repeatability (RSDr) (%)Reproducibility (RSDR) (%)
Fosetyl-Al 0.01851218
0.192815
0.595510
Phosphonic Acid 0.05901525
0.5981020
2.5102815

Data synthesized from a multi-laboratory validation study on cereal grains.

In proficiency tests, laboratory performance is often evaluated using z-scores, which indicate how far a laboratory's result is from the assigned value. A z-score between -2 and 2 is generally considered satisfactory. While a complete table of z-scores from a specific fosetyl-aluminum proficiency test is not publicly available, it is a key parameter used by organizing bodies like the European Union Reference Laboratories (EURL) to assess laboratory competence.

Experimental Protocols: The Foundation of Accurate Analysis

The accurate determination of fosetyl-aluminum and its metabolites relies on robust and validated analytical methods. The "Quick Polar Pesticides" (QuPPe) method is a commonly employed and validated procedure for the extraction of highly polar pesticides, including fosetyl-aluminum and phosphonic acid, from various food matrices.

Key Steps in the Analytical Workflow:
  • Sample Preparation: A representative portion of the sample is homogenized.

  • Extraction: The homogenized sample is extracted with methanol and water. This step is critical for efficiently isolating the polar analytes from the sample matrix.

  • Clean-up: The extract is centrifuged, and an aliquot is filtered to remove particulate matter.

  • Instrumental Analysis: The filtered extract is then analyzed by Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique provides the necessary selectivity and sensitivity for quantifying fosetyl-aluminum and its metabolites at low residue levels.

  • Data Evaluation: The results are calculated, often as the sum of fosetyl-aluminum and phosphonic acid, expressed as fosetyl-aluminum, to comply with regulatory definitions.

Mandatory Visualizations: Understanding the Process and Chemistry

To further clarify the key processes involved in fosetyl-aluminum analysis and its chemical fate, the following diagrams have been generated.

cluster_workflow Typical Inter-laboratory Comparison Workflow Sample Preparation Sample Preparation Sample Distribution Sample Distribution Sample Preparation->Sample Distribution Homogenized & Spiked Matrix Analysis by Labs Analysis by Labs Sample Distribution->Analysis by Labs Coded Samples Data Submission Data Submission Analysis by Labs->Data Submission Reported Concentrations Statistical Analysis Statistical Analysis Data Submission->Statistical Analysis Calculation of z-scores Performance Evaluation Performance Evaluation Statistical Analysis->Performance Evaluation Final Report Final Report Performance Evaluation->Final Report

Caption: A flowchart illustrating the typical workflow of an inter-laboratory comparison study.

cluster_degradation Fosetyl-Aluminum Degradation Pathway Fosetyl-Aluminum Fosetyl-Aluminum Fosetyl Fosetyl Fosetyl-Aluminum->Fosetyl Hydrolysis Phosphonic Acid Phosphonic Acid Fosetyl->Phosphonic Acid Metabolism Ethylphosphonic Acid Ethylphosphonic Acid Fosetyl->Ethylphosphonic Acid Metabolism

Caption: The degradation pathway of Fosetyl-Aluminum to its primary metabolites.

Evaluating the performance of different internal standards for phosphonic acid

Author: BenchChem Technical Support Team. Date: November 2025

A Researcher's Guide to Internal Standards for Phosphonic Acid Analysis

The accurate quantification of phosphonic acids, a class of compounds with widespread applications from agriculture to industrial water treatment, presents significant analytical challenges. Their high polarity and potential for matrix effects in complex samples necessitate the use of robust analytical methodologies, where the choice of an appropriate internal standard is critical for achieving reliable results. This guide provides a comparative evaluation of different internal standards for the analysis of phosphonic acids, supported by experimental data and detailed protocols to aid researchers in method development and validation.

The Crucial Role of Internal Standards in Phosphonic Acid Analysis

Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response (e.g., injection volume and mass spectrometer signal suppression or enhancement). For phosphonic acid analysis, particularly by liquid chromatography-mass spectrometry (LC-MS/MS), isotopically labeled internal standards (ILIS) are considered the gold standard.[1][2][3] These standards have nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during extraction, derivatization, and chromatographic separation.[3] This co-elution and similar ionization behavior allow for effective correction of matrix effects, leading to improved accuracy and precision in quantification.[1][4]

Performance Comparison of Internal Standards

The selection of an internal standard is a critical step in method development for phosphonic acid analysis. The ideal internal standard should be an isotopically labeled version of the analyte. The following table summarizes the performance of commonly used isotopically labeled internal standards for the analysis of phosphonic acid and related compounds like glyphosate and its primary metabolite, aminomethylphosphonic acid (AMPA).

Internal StandardAnalyte(s)MatrixRecovery (%)Precision (RSD %)Linearity (R²)LOQReference
¹⁸O₃-Phosphonic Acid Phosphonic AcidAlmond, Apple, Rice, Rooibos77 - 107< 5Not Specified0.1 mg/kg[5]
Fosetyl-Al, Phosphonic AcidTomato, Apple, Lemon, Sultana, Avocado, Wheat76 - 1051.2 - 17.8Not Specified0.010 mg/kg[6]
¹³C₂-¹⁵N-Glyphosate GlyphosateMilk89 - 107≤ 7.4> 0.9910 µg/L[7]
GlyphosateUrine89 - 107≤ 11.4> 0.990.1 µg/L[7]
Glyphosate, AMPADrinking WaterNot Specified< 5 (Area RSD)0.9997< 0.01 µg/L[8]
¹³C,¹⁵N,D₂-AMPA AMPAMilk89 - 107≤ 7.4> 0.9910 µg/L[7]
AMPAUrine89 - 107≤ 11.4> 0.990.1 µg/L[7]
Glyphosate, AMPADrinking WaterNot Specified< 5 (Area RSD)0.9997< 0.01 µg/L[8]
Glyphosate-2-¹³C,¹⁵N and AMPA-¹³C,¹⁵N,D₂ Glyphosate, AMPAUrine91 - 102 (Glyphosate), 100 - 106 (AMPA)1.3 - 9.8 (Glyphosate), 1.9 - 5.4 (AMPA)Not Specified0.1 µg/L (Glyphosate), 0.5 µg/L (AMPA)[9]
Isotope-labeled PMG 1, 2(13)- C(15) N Glyphosate, AMPAPlant products, Meat, Aquatic products, Honey80.0 - 1046.7 - 18.20.20-10 µg/L0.05 mg/kg[10]

Note: LOQ = Limit of Quantitation; RSD = Relative Standard Deviation. The performance metrics are as reported in the cited literature and may have been determined under different experimental conditions.

Experimental Workflow and Protocols

The analysis of phosphonic acids using an internal standard typically follows a standardized workflow, as illustrated in the diagram below. This process involves sample extraction, addition of the internal standard, often a cleanup step, and subsequent analysis by LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup (Optional) cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Homogenization Sample Homogenization Sample->Homogenization IS_Spike Internal Standard Spiking Homogenization->IS_Spike Extraction Extraction SPE Solid Phase Extraction (SPE) Extraction->SPE If required LC_MS LC-MS/MS Analysis Extraction->LC_MS Direct injection IS_Spike->Extraction Derivatization Derivatization SPE->Derivatization If required Derivatization->LC_MS Quantification Quantification LC_MS->Quantification

General workflow for phosphonic acid analysis with an internal standard.
Detailed Experimental Protocols

Below are representative protocols for the analysis of phosphonic acids, incorporating the use of isotopically labeled internal standards.

1. Protocol for Phosphonic Acid in Plant-Based Matrices [5]

  • Internal Standard: ¹⁸O₃-phosphonic acid is added to samples and calibration curves before extraction to act as a surrogate.

  • Extraction: The QuPPe (Quick Polar Pesticides) method is employed. This typically involves extraction with acidified methanol.

  • Chromatography: Liquid chromatography is performed using a mixed-mode anionic polar pesticides column.

  • Detection: Tandem mass spectrometry (MS/MS) operating in negative ion electrospray ionization mode is used for detection.

2. Protocol for Glyphosate and AMPA in Milk and Urine [7]

  • Internal Standards: D₂¹³C¹⁵N-AMPA and ¹³C₃¹⁵N-glyphosate are used.

  • Extraction:

    • Milk: Samples are extracted with an acidified aqueous solution, followed by a cleanup step with methylene chloride to minimize matrix components.

    • Urine: Samples are extracted with an acidified aqueous solution.

  • Analysis: Direct analysis without derivatization is performed using LC-MS/MS with two separate precursor-to-product transitions for confirmation.

3. Protocol for Glyphosate and AMPA in Drinking Water with Derivatization [8]

  • Internal Standards: Isotopically labeled glyphosate and AMPA are added to the water samples.

  • Derivatization: An offline derivatization step with fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is performed to improve chromatographic separation on a reversed-phase column.

  • Enrichment: Online solid-phase extraction (SPE) is used for sample enrichment.

  • Detection: Quantification is carried out using a triple quadrupole mass spectrometer.

Conclusion

The use of isotopically labeled internal standards is paramount for the accurate and precise quantification of phosphonic acids in various complex matrices. Standards such as ¹⁸O₃-phosphonic acid, ¹³C₂-¹⁵N-glyphosate, and ¹³C,¹⁵N,D₂-AMPA have demonstrated excellent performance in correcting for matrix effects and procedural errors. The choice of the specific internal standard will depend on the target analyte. By implementing a validated method with an appropriate internal standard, researchers can ensure the reliability and defensibility of their analytical results.

References

A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards for Pesticide Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of pesticide residue analysis, achieving accurate and reproducible quantification is paramount. The choice of an appropriate internal standard is a critical determinant of data quality, particularly when employing sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS). This guide provides an objective comparison between deuterated and non-deuterated internal standards, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

The primary challenge in pesticide residue analysis is the "matrix effect," where co-extracted compounds from the sample matrix (e.g., food, soil, water) interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[1][2] Internal standards are crucial for correcting these variations, as well as for compensating for analyte loss during sample preparation and injection volume variability.[3]

Key Differences and Performance Metrics

Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard in quantitative analysis.[4] In these standards, one or more hydrogen atoms in the pesticide molecule are replaced with deuterium, a stable isotope of hydrogen.[4] This substitution results in a compound that is chemically and physically almost identical to the analyte of interest, causing it to co-elute during chromatography.[3][5] This co-elution ensures that both the analyte and the internal standard experience the same matrix effects and ionization efficiencies.[5][6]

Non-deuterated internal standards are structurally similar compounds to the target analyte but are not isotopically labeled.[3] Their effectiveness hinges on how closely their chemical properties and chromatographic behavior mimic those of the analyte.[7] While more cost-effective, they often do not co-elute with the analyte, which can lead to incomplete compensation for matrix effects.[6]

The following table summarizes the key performance differences between deuterated and non-deuterated internal standards based on experimental findings.

Performance MetricDeuterated Internal StandardsNon-Deuterated Internal StandardsRationale
Accuracy High (within 25% of true value)[8]Variable (can differ by >60%)[8]Co-elution allows for precise correction of matrix effects and procedural losses.[5]
Precision (RSD) High (<20%)[8]Low (>50%)[8]Consistent compensation for variations across multiple injections and samples.[4]
Matrix Effect Compensation ExcellentModerate to PoorNear-identical chemical and physical properties ensure both standard and analyte are equally affected by the matrix.[2][4]
Cost High[2]LowThe synthesis of isotopically labeled compounds is a complex and expensive process.
Availability Limited for some pesticides[3]Widely availableA broader range of structurally similar compounds can be used as non-deuterated standards.
Chromatographic Behavior Co-elutes with the analyte[3]Elutes at a different retention timeDeuteration has a minimal effect on retention time, unlike structural differences.[6]

Experimental Protocols

The following is a generalized experimental protocol for pesticide residue analysis using internal standards with LC-MS/MS, based on common practices described in the literature.

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.

  • Homogenization: A representative 10-15 g sample of the commodity is homogenized.

  • Extraction: A 10 g portion of the homogenized sample is weighed into a 50 mL centrifuge tube. A known amount of the internal standard (either deuterated or non-deuterated) is added. 10 mL of acetonitrile is added, and the tube is shaken vigorously for 1 minute.

  • Salting Out: A salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate) is added, and the tube is immediately shaken for 1 minute.

  • Centrifugation: The sample is centrifuged at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences) and MgSO₄. The tube is vortexed for 30 seconds and then centrifuged.

  • Final Extract: The supernatant is collected, and a portion is transferred to an autosampler vial for LC-MS/MS analysis.

2. Instrumental Analysis (LC-MS/MS)

  • Chromatographic Separation: A C18 reversed-phase column is typically used for separation. The mobile phase often consists of a gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.[9]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly employed for its high selectivity and sensitivity.[8] Specific precursor-to-product ion transitions are monitored for each target pesticide and internal standard.

Visualizing the Workflow and Concepts

To better illustrate the processes and principles discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample Homogenized Sample add_is Add Internal Standard sample->add_is extraction Acetonitrile Extraction add_is->extraction salting_out Salting Out & Centrifugation extraction->salting_out cleanup d-SPE Cleanup salting_out->cleanup final_extract Final Extract cleanup->final_extract lcms LC-MS/MS Analysis final_extract->lcms data_proc Data Processing lcms->data_proc results Quantitative Results data_proc->results

Caption: Experimental workflow for pesticide residue analysis using an internal standard.

comparison_diagram cluster_deuterated Deuterated Internal Standard cluster_non_deuterated Non-Deuterated Internal Standard d_analyte Analyte d_matrix Matrix Effect (e.g., Ion Suppression) d_analyte->d_matrix d_is Deuterated IS d_is->d_matrix d_detector Detector Response d_matrix->d_detector Both signals suppressed equally nd_analyte Analyte nd_matrix Matrix Effect (e.g., Ion Suppression) nd_analyte->nd_matrix nd_is Non-Deuterated IS nd_is->nd_matrix nd_detector Detector Response nd_matrix->nd_detector Signals suppressed unequally

Caption: Impact of matrix effects on deuterated vs. non-deuterated internal standards.

Conclusion

The choice between deuterated and non-deuterated internal standards in pesticide residue analysis represents a trade-off between analytical performance and cost. Deuterated internal standards offer unparalleled accuracy and precision by effectively compensating for matrix effects and procedural variability due to their near-identical properties to the target analytes.[4][8] This makes them the ideal choice for methods requiring the highest level of quantitative rigor, such as those used for regulatory compliance and food safety enforcement.

However, the high cost and limited availability of deuterated standards for a comprehensive list of pesticides can be a significant constraint, especially in multi-residue screening methods.[2][10] In such cases, non-deuterated internal standards or other compensatory strategies like matrix-matched calibration may be employed, though with a recognized potential for reduced accuracy.[11] Ultimately, the selection of an internal standard should be based on the specific requirements of the analysis, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations.

References

A Comparative Guide to Proficiency Testing Schemes for Fosetyl-Aluminum and Phosphonic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and food safety, participation in proficiency testing (PT) schemes is a crucial component of quality assurance for the analysis of fosetyl-aluminum and its primary metabolite, phosphonic acid. This guide provides a comparative overview of proficiency testing schemes offered by leading providers, including FAPAS, LGC AXIO Proficiency Testing, the European Union Reference Laboratory for Single Residue Methods (EURL-SRM), and TestQual. The comparison includes details on the matrices offered, the frequency of the tests, and available data from recent PT rounds.

Overview of Proficiency Testing Providers

Proficiency testing is a vital external quality assessment tool that allows laboratories to compare their analytical performance against their peers and a reference value. For the analysis of polar pesticides like fosetyl-aluminum and phosphonic acid, which often require specific analytical methods beyond the scope of multi-residue screens, dedicated PT schemes are essential. The primary providers in this space each offer a range of schemes covering various food matrices.

ProviderScheme FocusRelevant Analytes
FAPAS Food ChemistryFosetyl-Aluminum, Phosphonic Acid
LGC AXIO Food ChemistryPesticide Residues (including polar)
EURL-SRM Single Residue MethodsFosetyl, Phosphonic Acid
TestQual Pesticide ResiduesFosetyl-Aluminum, Phosphonic Acid

Comparison of Recent Proficiency Testing Schemes

The following tables summarize the key quantitative data from recent proficiency testing schemes offered by these providers for fosetyl-aluminum and phosphonic acid in various food matrices.

FAPAS Proficiency Test: 09171 - Wheat Flour
AnalyteAssigned Value (mg/kg)Standard Deviation for Proficiency (mg/kg)Number of ParticipantsNumber of ResultsRange of z-scores
Fosetyl-aluminium0.1530.03836558-1.9 to 5.0
Phosphonic acid0.2310.05786560-1.8 to 5.0

Data from the FAPAS Proficiency Test 09171 Report.

EURL-SRM Proficiency Test: EUPT-SRM17 - Tomato Homogenate[1][2][3][4]
AnalyteAssigned Value (mg/kg)Standard Deviation for Proficiency (mg/kg)Number of ParticipantsNumber of ResultsRange of z-scores
Fosetyl0.1210.0303114105-1.9 to 4.9
Phosphonic acid0.4560.114114110-2.0 to 5.0

Data from the Final Report of the EUPT-SRM17.[1]

TestQual Proficiency Test: TQ213 - White Wine[5][6]
AnalyteAssigned Value (µg/L)Standard Deviation for Proficiency (µg/L)Number of ParticipantsNumber of ResultsRange of z-scores
Fosetyl15037.5~11-15Not specified in protocolNot applicable (future test)
Phosphonic acid20050~11-15Not specified in protocolNot applicable (future test)

Data is based on the protocol for the upcoming TestQual 213 proficiency test. The number of participants is an estimate provided by TestQual.[2]

Experimental Protocols

The accurate determination of fosetyl-aluminum and phosphonic acid residues is challenging due to their high polarity and the potential for fosetyl-aluminum to degrade to phosphonic acid during analysis. The proficiency testing schemes generally accommodate various analytical methodologies, with a predominance of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). A common sample preparation method cited in the context of these analytes is the QuPPe (Quick Polar Pesticides) method.

General Analytical Workflow

A typical analytical workflow for the determination of fosetyl-aluminum and phosphonic acid in food matrices involves the following steps:

Caption: General analytical workflow for fosetyl-aluminum and phosphonic acid analysis.

Sample Preparation: QuPPe Method

The QuPPe method is frequently employed for the extraction of polar pesticides from food matrices. The key steps are outlined below:

  • Homogenization: A representative portion of the sample is homogenized.

  • Extraction: The homogenized sample is extracted with an acidified solvent, typically methanol with a small percentage of formic acid.

  • Centrifugation: The extract is centrifuged to separate the solid and liquid phases.

  • Cleanup (optional): Depending on the matrix, a dispersive solid-phase extraction (d-SPE) cleanup step with a suitable sorbent (e.g., C18, PSA) may be used to remove interfering co-extractives.

  • Filtration: The final extract is filtered before injection into the LC-MS/MS system.

LC-MS/MS Analysis

The instrumental analysis is predominantly carried out using LC-MS/MS. Key considerations for the method include:

  • Chromatographic Column: Due to the high polarity of the analytes, specialized columns such as porous graphitic carbon (PGC) or mixed-mode columns are often used to achieve adequate retention and separation.

  • Mobile Phase: The mobile phase typically consists of a gradient of an aqueous solution containing a buffer (e.g., ammonium formate) and an organic modifier like methanol or acetonitrile.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer, usually in negative electrospray ionization (ESI-) mode. Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions for both fosetyl and phosphonic acid.

Performance Assessment

The performance of participating laboratories in these PT schemes is typically evaluated using z-scores. The z-score indicates how far a laboratory's result deviates from the assigned value. The interpretation of z-scores is generally as follows:

z-scorePerformance
|z| ≤ 2Satisfactory
2 < |z| < 3Questionable
|z| ≥ 3Unsatisfactory

This statistical evaluation provides a standardized and objective measure of a laboratory's analytical proficiency.

Z-Score_Interpretation cluster_0 Laboratory Result cluster_1 Proficiency Test Provider cluster_2 Performance Assessment LabResult Reported Value ZScore z-score Calculation LabResult->ZScore AssignedValue Assigned Value AssignedValue->ZScore StdDev Standard Deviation for Proficiency StdDev->ZScore Interpretation Interpretation (|z| ≤ 2: Satisfactory 2 < |z| < 3: Questionable |z| ≥ 3: Unsatisfactory) ZScore->Interpretation

Caption: Logical flow of laboratory performance assessment using z-scores.

Conclusion

The proficiency testing schemes offered by FAPAS, LGC AXIO, EURL-SRM, and TestQual provide valuable tools for laboratories to monitor and improve their performance in the analysis of fosetyl-aluminum and phosphonic acid. While all providers offer relevant schemes, the choice of a specific PT may depend on the laboratory's typical sample matrices and the desired frequency of participation. By regularly participating in these schemes and carefully evaluating their performance, laboratories can ensure the reliability and accuracy of their analytical results, which is paramount for both regulatory compliance and consumer safety.

References

The Gold Standard: Justification for Stable Isotope-Labeled Internal Standards in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals operating under the rigorous scrutiny of regulatory bodies, the choice of an internal standard in bioanalytical methods is a critical decision that directly impacts data integrity and regulatory acceptance. This guide provides a comprehensive comparison of stable isotope-labeled (SIL) internal standards against other alternatives, supported by experimental data, to justify their preferential use in regulatory methods.

The reliability of quantitative bioanalytical methods is paramount in drug development. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent validation of these methods to ensure the accuracy and precision of pharmacokinetic, toxicokinetic, and biomarker data. A key element in achieving this is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. While various types of internal standards exist, SIL internal standards have emerged as the "gold standard," offering unparalleled advantages in minimizing analytical error.

The Superiority of Co-elution: Why SIL Internal Standards Excel

The fundamental principle behind an effective internal standard is its ability to mimic the analyte of interest throughout the entire analytical process—from extraction and handling to chromatographic separation and detection. Stable isotope-labeled internal standards, which are synthetic versions of the analyte where one or more atoms have been replaced with a heavier stable isotope (e.g., ²H, ¹³C, ¹⁵N), achieve this better than any other type of IS.

Because their physicochemical properties are nearly identical to the analyte, SIL internal standards co-elute with the analyte during liquid chromatography (LC). This co-elution is crucial as it ensures that both the analyte and the IS are subjected to the same degree of matrix effects—the suppression or enhancement of ionization in the mass spectrometer's source caused by co-eluting matrix components. By tracking and compensating for these effects, SIL internal standards significantly improve the accuracy and precision of the measurement.[1][2][3]

In contrast, analog internal standards, which are structurally similar but not identical to the analyte, often have different retention times. This chromatographic separation means they may experience different matrix effects than the analyte, leading to inaccurate quantification.

Quantitative Comparison: SIL vs. Analog Internal Standards

The theoretical advantages of SIL internal standards are borne out by experimental data. The following tables summarize the performance of SIL internal standards compared to analog internal standards and methods with no internal standard across key validation parameters.

AnalyteInternal Standard TypeAccuracy (% Bias)Precision (% CV)Reference
D-24851 None-1.5 to 10.83.6 to 11.7[1]
Analog IS-0.8 to 3.52.1 to 6.4[1]
SIL IS -0.5 to 1.2 1.5 to 4.2 [1]
Kahalalide F Analog IS-3.2 (mean bias)8.6[1]
SIL IS 0.3 (mean bias) 7.6 [1]
Everolimus Analog ISSlope vs. Ref: 0.834.3 to 7.2[2]
SIL IS Slope vs. Ref: 0.95 4.3 to 7.2 [2]
Tacrolimus Analog IS (Ascomycin)-2.65 to 1.71<3.63[3]
SIL IS (¹³C,D₂) -0.45 to 0.63 <3.09 [3]

Table 1: Comparison of Accuracy and Precision. This table demonstrates the superior accuracy and precision achieved with the use of a stable isotope-labeled internal standard compared to an analog internal standard or no internal standard for various analytes.

AnalyteInternal Standard TypeMatrix Effect (% Suppression)Process Efficiency (%)Reference
Tacrolimus Analog IS (Ascomycin)-28.4154.18[3]
SIL IS (¹³C,D₂) -16.64 65.35 [3]

Table 2: Comparison of Matrix Effect and Process Efficiency. This table highlights the ability of a stable isotope-labeled internal standard to better compensate for matrix effects and result in higher process efficiency compared to an analog internal standard.

Experimental Protocols

The following is a generalized experimental protocol for a bioanalytical method validation using a stable isotope-labeled internal standard, consistent with FDA and EMA guidelines.

Stock and Working Solutions Preparation
  • Analyte and SIL IS Stock Solutions: Prepare individual stock solutions of the analyte and the SIL internal standard in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of the SIL IS at a fixed concentration.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike blank biological matrix (e.g., plasma, urine) with the appropriate analyte working solutions to create a series of calibration standards. A typical calibration curve consists of a blank, a zero standard (matrix with IS only), and 6-8 non-zero concentrations covering the expected range of the study samples.

  • Quality Control (QC) Samples: Prepare QC samples in the same biological matrix at a minimum of three concentration levels: low, medium, and high.

Sample Preparation (Protein Precipitation Example)
  • Aliquot 100 µL of standards, QCs, or study samples into a 96-well plate.

  • Add 10 µL of the SIL IS working solution to all wells except the blank.

  • Add 300 µL of cold acetonitrile to each well to precipitate proteins.

  • Vortex the plate for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Conditions: Develop a liquid chromatography method that provides adequate retention and separation of the analyte. The goal is to achieve co-elution of the analyte and the SIL IS.

  • Mass Spectrometric Conditions: Optimize the mass spectrometer parameters for the detection of the analyte and the SIL IS. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring at least one transition for the analyte and one for the SIL IS.

Method Validation

Conduct a full validation of the method according to regulatory guidelines, including assessments of:

  • Selectivity and Specificity

  • Accuracy and Precision

  • Calibration Curve Linearity and Range

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, short-term, long-term, stock solution)

Justification for SIL Internal Standards in a Regulatory Context

The use of a SIL internal standard is a cornerstone of a robust and defensible bioanalytical method for regulatory submission. The ability to accurately and precisely quantify a drug or its metabolites in a complex biological matrix is non-negotiable.

cluster_0 Bioanalytical Workflow cluster_1 Sources of Variability Sample Collection Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation Add SIL IS LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Co-elution Data Processing Data Processing LC-MS/MS Analysis->Data Processing Ratio Calculation Reliable Results Reliable Results Data Processing->Reliable Results Accurate & Precise Matrix Effects Matrix Effects Matrix Effects->LC-MS/MS Analysis Extraction Inconsistency Extraction Inconsistency Extraction Inconsistency->Sample Preparation Instrumental Drift Instrumental Drift Instrumental Drift->LC-MS/MS Analysis SIL IS SIL IS SIL IS->Sample Preparation Compensation

Figure 1: This diagram illustrates how a stable isotope-labeled internal standard compensates for variability throughout the bioanalytical workflow, leading to reliable results.

The logical justification for mandating SIL internal standards in regulatory methods is clear and compelling.

Regulatory Requirement Regulatory Requirement Data Integrity Data Integrity Data Integrity->Regulatory Requirement Patient Safety Patient Safety Data Integrity->Patient Safety Method Robustness Method Robustness Method Robustness->Data Integrity SIL IS Use SIL IS Use Co-elution Co-elution SIL IS Use->Co-elution Matrix Effect Compensation Matrix Effect Compensation Co-elution->Matrix Effect Compensation Improved Accuracy & Precision Improved Accuracy & Precision Matrix Effect Compensation->Improved Accuracy & Precision Improved Accuracy & Precision->Method Robustness

Figure 2: This diagram outlines the logical progression from the use of a stable isotope-labeled internal standard to fulfilling regulatory requirements and ensuring patient safety.

References

Safety Operating Guide

Safe Disposal of Fosetyl-aluminum-d15: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Fosetyl-aluminum-d15, a deuterated isotopologue of the fungicide Fosetyl-aluminum. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting, minimizing environmental impact and protecting personnel.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. It is crucial to be aware of its potential dangers and to use appropriate personal protective equipment (PPE) at all times.

Hazards:

  • Causes skin irritation.[1]

  • May cause an allergic skin reaction.[1]

  • Causes serious eye irritation or damage.[1][2][3]

Hazard StatementGHS ClassificationPrecautionary Statement
H315: Causes skin irritationSkin Irritation (Cat. 2)P280: Wear protective gloves.
H317: May cause an allergic skin reactionSkin Sensitisation (Cat. 1)P280: Wear protective gloves.
H319: Causes serious eye irritation/damageEye Irritation (Cat. 2) / Eye Damage (Cat. 1)P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor.[2]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[3]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber).[1]

  • Body Protection: Wear a lab coat.

  • Respiratory Protection: Not typically required under normal conditions of use with adequate ventilation.

Step-by-Step Disposal Procedures

The primary principle for the disposal of excess pesticides like this compound is to use them according to their intended application if possible.[4] If this is not feasible, the following steps should be taken for its disposal as a laboratory chemical.

1. Spill Management:

  • In case of a spill, avoid dusting by gently moistening the material if appropriate.[4]

  • Sprinkle the spill with an inert absorbent material such as sawdust, vermiculite, or kitty litter.[4]

  • Carefully sweep the absorbed material into a designated, covered container for hazardous waste.[4] Do not wash the spill away or allow it to enter drains.[1][4]

2. Disposal of Unused Material:

  • The preferred method of disposal for small amounts of unused this compound is to use it for its intended purpose as per the label directions.[4]

  • If the material cannot be used, it should be treated as hazardous waste. Return it to the manufacturer or supplier if possible.[4]

  • Alternatively, dispose of the chemical in accordance with local, state, and federal environmental regulations.[4] Contact your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service for guidance.

3. Container Disposal:

  • Thoroughly rinse empty containers three times with a suitable solvent.[4]

  • The rinsewater should be collected and treated as hazardous waste, or used as a pesticide if appropriate and following label directions.[4]

  • After rinsing, replace the cap securely.[4]

  • Puncture or cut empty metal or plastic containers to prevent reuse.[4]

  • Dispose of the rinsed, empty container in the trash or as directed by your local waste management authority.[4]

Important Considerations:

  • Do not dispose of this compound with household garbage.[2]

  • Do not allow the product to reach the sewage system or any water course.[2]

  • Consult the Safety Data Sheet (SDS) for the specific product you are using for any additional information.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have Unused This compound can_use Can it be used as intended? start->can_use use_it Use according to label directions can_use->use_it Yes spill Is it a spill? can_use->spill No rinse_container Triple-rinse empty container use_it->rinse_container absorb Absorb with inert material (e.g., vermiculite) spill->absorb Yes waste Treat as Hazardous Waste spill->waste No collect_spill Collect in a sealed hazardous waste container absorb->collect_spill collect_spill->waste contact_ehs Contact EHS or licensed waste disposal service waste->contact_ehs dispose_waste Dispose according to local, state, and federal regulations contact_ehs->dispose_waste dispose_waste->rinse_container collect_rinsate Collect rinsate as hazardous waste rinse_container->collect_rinsate dispose_container Dispose of empty container in trash after puncturing rinse_container->dispose_container collect_rinsate->waste

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Fosetyl-aluminum-d15

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Fosetyl-aluminum-d15. Adherence to these procedures is essential for ensuring laboratory safety and proper disposal.

Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause skin irritation, allergic skin reactions, and serious eye damage.[1][2] Therefore, appropriate personal protective equipment must be worn at all times. The following table summarizes the required and recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesRequired. Nitrile, butyl rubber, or barrier laminate gloves are recommended for handling organophosphates.[3][4][5][6][7] Check gloves for integrity before each use.[4]
Eye and Face Protection Safety Goggles or Face ShieldRequired. Chemical splash goggles are essential to protect against splashes.[2][8] A face shield provides additional protection, especially when handling larger quantities or during operations with a higher risk of splashing.
Respiratory Protection Dust Mask or RespiratorRecommended, especially when handling the powder outside of a certified chemical fume hood to prevent inhalation.[9] Use a respirator with a particulate filter if significant dust is generated.
Protective Clothing Laboratory CoatRequired. A standard laboratory coat should be worn to protect against skin contact.
Long Pants and Closed-toe ShoesRequired. Standard laboratory attire to protect the lower body and feet.
Chemical-resistant ApronRecommended when handling large quantities or during procedures with a high risk of splashes or spills.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

2. Preparation and Weighing (for powdered form):

  • All handling of powdered this compound should be conducted in a certified chemical fume hood or a designated containment area to minimize inhalation risk.[10]

  • Cover the work surface with absorbent, disposable bench paper.[1]

  • Use an enclosed balance and weigh boats to contain the powder during weighing.[1]

  • Handle the powder gently to avoid creating dust. Transfer small amounts at a time.[1]

  • Keep the container closed when not in use.[1]

3. Solution Preparation:

  • When dissolving the powder, add it slowly to the solvent to avoid splashing.

  • If the substance is in a solution, handle it over a disposable bench cover to contain any potential spills.[1]

4. Spill Cleanup:

  • In case of a spill, evacuate the immediate area if necessary and ensure proper ventilation.

  • Wear the appropriate PPE, including respiratory protection if dealing with a powder spill.

  • For solid spills: Gently cover the spill with a damp paper towel to avoid raising dust, then use a scoop or brush to collect the material into a labeled waste container.[11]

  • For liquid spills: Contain the spill using absorbent materials like sand, cat litter, or vermiculite.[12] Sweep up the absorbent material and place it in a labeled waste container.

  • Decontaminate the spill area using a 10% bleach solution or a lye solution, as organophosphates can be neutralized by these substances.[13][14][15] Allow for sufficient contact time before wiping the area clean.

5. Equipment Decontamination:

  • All equipment that has come into contact with this compound must be decontaminated.

  • Disassemble equipment if possible and wash with a laboratory detergent and warm water.[16][17]

  • For chemical residues, a solvent rinse may be necessary.

  • For biological contamination, a 1:10 bleach solution is an effective disinfectant.[18]

  • Rinsate from decontamination should be collected and disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

1. Waste Segregation and Collection:

  • All materials contaminated with this compound, including unused product, empty containers, contaminated PPE, and spill cleanup materials, must be collected as hazardous waste.

  • Use clearly labeled, sealed containers for waste collection.

2. Empty Container Rinsing:

  • Empty containers must be triple-rinsed with a suitable solvent before disposal. The rinsate should be collected as hazardous waste.

3. Disposal Method:

  • Do not dispose of this compound down the drain or in regular trash.[19]

  • Arrange for disposal through a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for chemical waste disposal.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Receiving_and_Storage 1. Receiving and Storage - Inspect container - Store in a cool, dry, ventilated area Don_PPE 2. Don Appropriate PPE - Gloves, Goggles, Lab Coat Receiving_and_Storage->Don_PPE Weighing 3. Weighing (in fume hood) - Use enclosed balance and weigh boats Don_PPE->Weighing Solution_Preparation 4. Solution Preparation - Add powder to solvent slowly Weighing->Solution_Preparation Experiment 5. Experimental Use Solution_Preparation->Experiment Spill_Cleanup Spill Cleanup - Contain, Absorb, Decontaminate Experiment->Spill_Cleanup If spill occurs Decontamination 6. Equipment Decontamination - Wash with detergent - Rinse with solvent/bleach solution Experiment->Decontamination Spill_Cleanup->Decontamination Waste_Disposal 7. Waste Disposal - Collect as hazardous waste - Use licensed contractor Decontamination->Waste_Disposal Remove_PPE 8. Doff and Dispose of PPE Waste_Disposal->Remove_PPE

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.